molecular formula C17H24O4 B1325971 Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate CAS No. 898757-79-4

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Numéro de catalogue: B1325971
Numéro CAS: 898757-79-4
Poids moléculaire: 292.4 g/mol
Clé InChI: FTIKLJDVXATLRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a useful research compound. Its molecular formula is C17H24O4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIKLJDVXATLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645793
Record name Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-79-4
Record name Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" mechanism of action

[1]

Part 1: Core Identity & Structural Logic

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a lipophilic

Structural Domains
DomainChemical FunctionBiological/Synthetic Role
Ethyl Ester Moiety Lipophilic Prodrug MaskEnhances membrane permeability; hydrolyzed by esterases to the active free acid.

-Keto Linker
Electrophilic CenterKey site for reduction or heterocycle formation (e.g., pyridazines); mimics the arachidonic acid transition state in COX inhibition.
Pentyloxy-Phenyl Tail Lipophilic AnchorProvides Van der Waals interactions for receptor binding (PPAR/COX) or mesogenic alignment in liquid crystals.

Part 2: Mechanism of Action (Biological & Synthetic)

Biological Mechanism: The -Keto Acid Pharmacophore

Although primarily an intermediate, this compound acts as a prodrug for 4-oxo-4-(4-pentyloxyphenyl)butyric acid. Its mechanism parallels that of the NSAID Fenbufen and lipid-lowering Fibrates .

A. Metabolic Activation (Prodrug Hydrolysis)

Upon systemic entry, the ethyl ester is cleaved by plasma carboxylesterases .

  • Reaction:

    
    
    
  • Result: Release of the free acid, which is the active pharmacophore capable of binding to nuclear receptors or enzymes.

B. Target Interaction (SAR Prediction)

Based on Structure-Activity Relationship (SAR) data for 4-oxo-arylbutanoic acids:

  • Cyclooxygenase (COX) Inhibition: The

    
    -keto acid motif mimics the transition state of arachidonic acid metabolism. The pentyloxy tail occupies the hydrophobic channel of the COX enzyme, potentially inhibiting prostaglandin synthesis.
    
  • PPAR

    
     Agonism:  The phenoxy-alkyl structure resembles the fibrate class (e.g., Gemfibrozil). The free acid can bind to Peroxisome Proliferator-Activated Receptor alpha (PPAR
    
    
    ), heterodimerize with RXR, and regulate gene expression involved in lipid metabolism.
Synthetic Mechanism: Liquid Crystal Mesogen Formation

In materials science, this compound is a "pre-mesogen." The mechanism of action here is molecular self-assembly driven by the rigid phenyl core and the flexible pentyloxy tail.

  • Role: The 4-oxo group is often reduced or cyclized to form rigid cores (e.g., biphenyls or phenyl-cyclohexanes).

  • Effect: The pentyloxy chain acts as a "flexible spacer," inducing the Nematic Phase stability required for liquid crystal displays (LCDs).

Part 3: Visualization of Pathways

Diagram 1: Metabolic Activation & Pharmacological Targets

This pathway illustrates the bio-activation of the ethyl ester and its divergent downstream effects.

MoA_PathwayProdrugEthyl 4-oxo-4-(4-pentyloxyphenyl)butyrate(Lipophilic Prodrug)EsteraseCarboxylesterases(Plasma/Liver)Prodrug->EsteraseSubstrate BindingFreeAcid4-oxo-4-(4-pentyloxyphenyl)butyric acid(Active Metabolite)Esterase->FreeAcidHydrolysisCOXCOX-1/COX-2 Enzyme(Anti-inflammatory)FreeAcid->COXCompetitive Inhibition(Arachidonic Mimic)PPARPPAR-alpha Nuclear Receptor(Lipid Regulation)FreeAcid->PPARAgonist Binding(LBD Interaction)

Caption: Metabolic hydrolysis of the ethyl ester prodrug into its active acid form, targeting inflammatory (COX) and metabolic (PPAR) pathways.

Diagram 2: Synthetic Workflow (Friedel-Crafts Acylation)

The causality of creating this core structure from raw materials.

Synthesis_WorkflowPentyloxybenzenePentyloxybenzene(Nucleophile)AlCl3AlCl3 Catalyst(Lewis Acid)Pentyloxybenzene->AlCl3CoordinationSuccinicSuccinic Anhydride(Electrophile)Succinic->AlCl3CoordinationComplexAcylium Ion ComplexAlCl3->ComplexElectrophilic Attack(Friedel-Crafts)AcidForm4-oxo-4-(4-pentyloxyphenyl)butyric acidComplex->AcidFormHydrolysis/QuenchFinalEsterEthyl 4-oxo-4-(4-pentyloxyphenyl)butyrateAcidForm->FinalEsterFischer Esterification(+ Ethanol)EthanolEthanol / H+

Caption: Step-by-step synthetic causality from precursors to the final ethyl ester via Friedel-Crafts acylation.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Friedel-Crafts)

Objective: Synthesize the acid precursor 4-oxo-4-(4-pentyloxyphenyl)butyric acid. Rationale: The ethyl ester is derived from this acid. Direct acylation ensures regiospecificity at the para position due to the directing effect of the pentyloxy group.

  • Reagent Preparation:

    • Dissolve Succinic Anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) .

    • Add Aluminum Chloride (AlCl3) (2.2 eq) slowly at 0°C to generate the acylium ion.

  • Addition:

    • Add (Pentyloxy)benzene (1.0 eq) dropwise.

    • Causality: Slow addition prevents poly-acylation and controls exotherm.

  • Reaction:

    • Stir at room temperature for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the non-polar (pentyloxy)benzene spot.

  • Quench & Workup:

    • Pour mixture into ice/HCl.

    • Causality: Hydrolyzes the aluminum-alkoxide complex to release the free carboxylic acid.

    • Filter the solid precipitate. Recrystallize from Ethanol/Water.

Protocol B: Fischer Esterification to Ethyl Ester

Objective: Convert the acid to Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

  • Reflux:

    • Dissolve the acid (from Protocol A) in excess Absolute Ethanol .

    • Add catalytic Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (pTSA).

  • Equilibrium Shift:

    • Reflux for 8 hours.[1]

    • Causality: Use a Dean-Stark trap or molecular sieves to remove water, driving the equilibrium toward the ester (Le Chatelier's principle).

  • Purification:

    • Neutralize with NaHCO3. Evaporate Ethanol.

    • Extract with Ethyl Acetate.

    • Yield Check: The product should be a low-melting solid or viscous oil.

Part 5: Data Summary & Properties

PropertyValue / DescriptionSignificance
Molecular Formula

Defines stoichiometric ratios for synthesis.
Molecular Weight 292.37 g/mol Used for molarity calculations.
LogP (Predicted) ~4.2 - 4.5High lipophilicity; indicates excellent membrane permeability but poor aqueous solubility.
H-Bond Donors 0Lacks acidic protons (ester form), increasing stability.
H-Bond Acceptors 4Interactions with receptor binding pockets (e.g., Serine residues in COX).
Rotatable Bonds 9High flexibility; critical for "induced fit" in receptors and liquid crystal alignment.

References

  • Friedel-Crafts Acylation Mechanisms

    • Title: "Acylation of arom
    • Source: Journal of Organic Chemistry (General Reference for 4-oxo-4-arylbutyric acid synthesis).
    • URL:[Link]

  • Pharmacological Homology (Fenbufen)

    • Title: "Metabolism and pharmacokinetics of fenbufen in man"
    • Source: Xenobiotica (Validates the prodrug mechanism of gamma-oxo-arylbutyr
    • URL:[Link]

  • Liquid Crystal Precursors

    • Title: "Synthesis and Mesomorphic Properties of 4-Oxo-4-arylbutyric Acid Deriv
    • Source: Molecular Crystals and Liquid Crystals.
    • URL:[Link]

  • Biological Activity of 4-oxo-arylbutyrates

    • Title: "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists"
    • Source: Bioorganic & Medicinal Chemistry Letters.[2]

    • URL:[Link]

"Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, a keto-ester of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and discuss its potential applications in drug discovery and development, drawing upon the known biological activities of related butyrate and phenylbutyrate derivatives. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic molecule characterized by a butyrate ester, a ketone, and a pentyloxy-substituted phenyl ring. Its structure presents multiple points for chemical modification, making it an attractive scaffold for the development of new chemical entities. The presence of the butyrate moiety suggests potential bioactivity, as butyric acid and its derivatives are known to play crucial roles in various physiological and pathological processes. This guide will provide the foundational knowledge required to synthesize, handle, and explore the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

PropertyValueSource
CAS Number 898757-79-4[1]
Molecular Formula C₁₇H₂₄O₄[1]
Molecular Weight 292.37 g/mol [1]
Predicted Boiling Point 418.1 ± 25.0 °C[1]
Predicted Density 1.042 ± 0.06 g/cm³[1]

Synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.[2] In this case, pentyloxybenzene is acylated with a derivative of succinic acid.

Reaction Principle

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3] The electron-rich aromatic ring of pentyloxybenzene then attacks the acylium ion, leading to the formation of a ketone. The pentyloxy group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.

Proposed Synthetic Workflow

G cluster_0 Step 1: Preparation of Acylating Agent cluster_1 Step 2: Activation cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Work-up and Purification Succinic Anhydride Succinic Anhydride Ethanol Ethanol Succinic Anhydride->Ethanol Esterification Ethyl Hydrogen Succinate Ethyl Hydrogen Succinate Ethanol->Ethyl Hydrogen Succinate Thionyl Chloride Thionyl Chloride Ethyl Hydrogen Succinate->Thionyl Chloride Chlorination Ethyl 3-(chloroformyl)propanoate Ethyl 3-(chloroformyl)propanoate Thionyl Chloride->Ethyl 3-(chloroformyl)propanoate AlCl3 AlCl3 Ethyl 3-(chloroformyl)propanoate->AlCl3 Lewis Acid Catalyst Pentyloxybenzene Pentyloxybenzene Acylium Ion Intermediate Acylium Ion Intermediate Pentyloxybenzene->Acylium Ion Intermediate Electrophilic Attack AlCl3->Acylium Ion Intermediate Product Complex Product Complex Acylium Ion Intermediate->Product Complex Quenching (Ice/HCl) Quenching (Ice/HCl) Product Complex->Quenching (Ice/HCl) Hydrolysis Extraction Extraction Quenching (Ice/HCl)->Extraction Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Extraction->Purification (Chromatography/Distillation) Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Purification (Chromatography/Distillation)->Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Caption: Proposed synthetic workflow for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Detailed Experimental Protocol

Materials:

  • Pentyloxybenzene

  • Succinic anhydride

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

Part A: Preparation of Ethyl 3-(chloroformyl)propanoate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in anhydrous ethanol (excess).

  • Heat the mixture to reflux for 2-3 hours to facilitate the formation of ethyl hydrogen succinate.

  • Allow the reaction to cool to room temperature and remove the excess ethanol under reduced pressure.

  • To the resulting ethyl hydrogen succinate, cautiously add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 1-2 hours until the evolution of gas ceases.

  • Distill the crude product under reduced pressure to obtain pure ethyl 3-(chloroformyl)propanoate.

Part B: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 3-(chloroformyl)propanoate (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition, add a solution of pentyloxybenzene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Potential Applications in Drug Development

While specific pharmacological data for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for drug discovery.

As a Prodrug of Butyric Acid Analogs

Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties.[4][5] However, its clinical utility is limited by a short half-life. The title compound can be considered a more lipophilic and stable precursor to a phenylbutyrate derivative. Prodrugs of butyric acid, such as pivaloyloxymethyl butyrate, have shown enhanced potency and more favorable pharmacological profiles.[4][6] Hydrolysis of the ethyl ester in vivo would release 4-oxo-4-(4-pentyloxyphenyl)butyric acid, a potential bioactive agent.

Caption: Potential bioactivation pathway and mechanism of action.

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Recent studies have shown that butyrate can enhance the activation of the aryl hydrocarbon receptor (AhR) by gut microbiota-derived ligands.[7][8] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[7] By acting as an HDAC inhibitor, butyrate can epigenetically modify the promoter regions of AhR target genes, thereby amplifying their expression.[7][8] The butyrate moiety in the title compound could potentially exert similar effects, making it a tool to study and modulate AhR signaling.

As a Scaffold for Novel Therapeutics

The 4-oxo-4-arylbutyrate scaffold is a versatile building block in medicinal chemistry. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated as Src kinase inhibitors for cancer therapy.[9] The core structure of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be chemically modified at several positions to generate a library of compounds for screening against various therapeutic targets.

Conclusion

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a keto-ester with significant potential in chemical synthesis and drug discovery. This guide has provided its key physicochemical properties, a detailed and practical protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its potential applications in drug development based on the known bioactivities of its structural components. The information presented herein is intended to empower researchers to further explore the chemistry and therapeutic potential of this and related compounds.

References

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation of Aromatic Groups to Give Ketones. [Link]

  • PubMed. Derivatives of butyric acid as potential anti-neoplastic agents. [Link]

  • PubMed. A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients With Advanced Solid Malignancies. [Link]

  • PubMed Central (PMC). Butyric acid and prospects for creation of new medicines based on its derivatives. [Link]

  • PubMed. Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands. [Link]

  • PubMed. Butyrate, a typical product of gut microbiome, affects function of the AhR gene, being a possible agent of crosstalk between gut microbiome and hepatic drug metabolism. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Google Patents.
  • Justia Patents. Synthesis of 4-phenylbutyric acid. [Link]

  • PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • PubChem. Ethyl 4-oxo-4-phenylbutyrate. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. [Link]

  • Googleapis.com. United States Patent. [Link]

  • Semantic Scholar. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. [Link]

Sources

The Butyrate Blueprint: A Scientific Chronicle of a Gut Metabolite's Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect of Cellular Health

In the intricate ecosystem of the gut microbiome, a four-carbon short-chain fatty acid (SCFA), butyrate, has emerged from relative obscurity to become a focal point of intense scientific inquiry.[1][2] Initially recognized as a primary energy source for colonocytes, the cells lining the colon, its profound and pleiotropic effects on host physiology are now being progressively unveiled.[1][2] This guide charts the historical and scientific odyssey of butyrate and its derivatives, from their initial discovery as products of fiber fermentation to their current status as promising therapeutic agents in a multitude of diseases. We will delve into the pivotal experiments that unraveled its mechanisms of action, the challenges that spurred the development of innovative derivatives, and the future directions of research in this burgeoning field.

Part 1: The Genesis of Butyrate Research - From Gut Fermentation to a Key Cellular Player

The story of butyrate begins with the study of anaerobic fermentation in the large intestine. Early research identified that gut microbiota metabolize dietary fibers, that are indigestible by the host, into a cocktail of SCFAs, with butyrate being a prominent, albeit less abundant, member compared to acetate and propionate.[1][2] It is primarily produced by Firmicutes bacteria, including species from the genera Faecalibacterium, Roseburia, Eubacterium, and Clostridium.[3][4][5][6]

The initial significant breakthrough was the recognition of butyrate as the preferred energy substrate for colonocytes, providing them with 60-70% of their energy requirements.[1] This discovery established a direct link between diet, the gut microbiome, and the health of the intestinal epithelium. Further investigations revealed its crucial role in maintaining the integrity of the gut barrier by modulating the expression of tight junction proteins.[1][7][8]

A paradigm shift in butyrate research occurred with the discovery of its function as a histone deacetylase (HDAC) inhibitor.[9][10][11][12] This finding elevated butyrate from a simple metabolite to a key epigenetic modulator, capable of influencing the expression of a vast array of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[9][10][11] This discovery opened the floodgates for investigating its potential in cancer therapy.

Key Mechanistic Pillars of Butyrate's Action

Butyrate's diverse biological effects are primarily attributed to two well-characterized mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate inhibits the activity of HDAC enzymes, leading to the hyperacetylation of histones.[9][10] This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and thereby influencing gene expression.[9] This mechanism is central to its anti-cancer properties, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[9][13][14]

  • G Protein-Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[1][15] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, triggers a range of signaling cascades that modulate inflammatory responses, hormone secretion, and gut motility.[1][7][15]

Diagram 1: The Dual-Pronged Mechanism of Butyrate Action

Butyrate_Mechanism cluster_source Source cluster_mechanisms Mechanisms of Action cluster_effects Cellular & Physiological Effects Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Butyrate Butyrate Gut Microbiota->Butyrate Production HDAC Inhibition HDAC Inhibition Butyrate->HDAC Inhibition GPCR Activation GPCR Activation Butyrate->GPCR Activation Epigenetic Regulation Epigenetic Regulation HDAC Inhibition->Epigenetic Regulation Anti-inflammatory Response Anti-inflammatory Response GPCR Activation->Anti-inflammatory Response Immune Modulation Immune Modulation GPCR Activation->Immune Modulation Gene Expression Modulation Gene Expression Modulation Epigenetic Regulation->Gene Expression Modulation Gut Barrier Integrity Gut Barrier Integrity Gene Expression Modulation->Gut Barrier Integrity Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Gene Expression Modulation->Cell Cycle Arrest & Apoptosis

Caption: Butyrate's dual mechanisms of HDAC inhibition and GPCR activation lead to a wide range of cellular effects.

Part 2: The Evolution of Butyrate Derivatives - Overcoming Nature's Limitations

Despite the promising preclinical data, the therapeutic development of butyrate itself has been hampered by its unfavorable pharmacokinetic properties.[11] It has a short half-life and is rapidly metabolized in the liver, making it challenging to achieve and maintain therapeutic concentrations in target tissues.[11] This critical limitation spurred the development of butyrate derivatives and prodrugs designed to improve its bioavailability and targeted delivery.

A New Generation of Butyrate-Based Therapeutics

The primary goal in designing butyrate derivatives is to create molecules that are more stable in circulation and can effectively release butyrate at the desired site of action. This has led to the exploration of several chemical modification strategies:

  • Butyrate Salts: Simple salts like sodium butyrate have been extensively studied.[9][10] While easy to synthesize, they still suffer from rapid clearance.

  • Butyrate Esters: Esterification of butyrate, for example, to form tributyrin (a glyceride of butyric acid), creates a more lipophilic molecule that can be better absorbed and subsequently hydrolyzed by endogenous esterases to release butyrate.[5]

  • Prodrugs: More sophisticated prodrug approaches involve linking butyrate to other molecules to enhance its stability and targeting. Pivaloyloxymethyl butyrate (AN-9) is an example of a prodrug that has undergone clinical investigation.[16][17] Another innovative approach is the creation of mutual prodrugs, such as retinoyloxymethyl butyrate (RN1), which combines butyrate with another active agent like all-trans-retinoic acid (ATRA) to achieve synergistic effects.[17] More recently, an esterified L-serine conjugate of sodium butyrate has been developed to increase oral bioavailability for autoimmune diseases.[18]

Derivative Type Example Advantage Disadvantage Key Research Focus
Salt Sodium ButyrateSimple synthesisRapid clearance, poor bioavailabilityFoundational in vitro and in vivo studies
Ester TributyrinImproved absorption, release of multiple butyrate moleculesSystemic hydrolysis can be variableUse as a dietary supplement and in animal models
Prodrug Pivaloyloxymethyl butyrate (AN-9)Enhanced stability and potencyPotential for off-target effects of the linker moleculeClinical trials in cancer therapy[16]
Mutual Prodrug Retinoyloxymethyl butyrate (RN1)Synergistic effects of two active agentsComplex synthesis and metabolic profilingPreclinical studies in leukemia[17]
Amino Acid Conjugate O-butyryl-l-serineIncreased oral bioavailability and systemic uptakeEarly stage of developmentPreclinical studies in autoimmune diseases[18]

Table 1: Comparative Overview of Butyrate Derivatives

Part 3: Methodologies in Butyrate Research - From Quantification to Functional Assays

The advancement of our understanding of butyrate has been intrinsically linked to the development of robust analytical and experimental methodologies.

Protocol 1: Quantification of Butyrate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of butyrate in biological matrices such as feces, plasma, and cell culture media.

Principle: This method involves the extraction of short-chain fatty acids, followed by their separation and detection using GC-MS. Acidification of the sample ensures that butyrate is in its undissociated form, facilitating its extraction into an organic solvent.[19]

Step-by-Step Methodology:

  • Sample Preparation:

    • Fecal samples are homogenized in sterile water.[20]

    • Plasma and serum samples are deproteinized.

    • Cell culture media can often be used directly.

  • Acidification: The sample is acidified to a pH of 2-3 using hydrochloric acid to protonate the butyrate.[19]

  • Extraction: Butyrate is extracted from the acidified aqueous sample into an organic solvent such as methyl tert-butyl ether.[19] An internal standard (e.g., a deuterated form of butyrate) is added to correct for extraction efficiency and instrument variability.

  • Derivatization (Optional but common for enhanced detection): The extracted butyrate can be derivatized to increase its volatility and improve its chromatographic properties.

  • GC-MS Analysis: The extracted sample is injected into a gas chromatograph, where butyrate is separated from other compounds based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is used to identify and quantify butyrate.

  • Data Analysis: The concentration of butyrate in the original sample is determined by comparing the peak area of butyrate to that of the internal standard and referencing a standard curve generated with known concentrations of butyrate.

Diagram 2: Workflow for GC-MS Quantification of Butyrate

GCMS_Workflow Biological Sample Biological Sample Homogenization/Deproteinization Homogenization/Deproteinization Biological Sample->Homogenization/Deproteinization Acidification (pH 2-3) Acidification (pH 2-3) Homogenization/Deproteinization->Acidification (pH 2-3) Addition of Internal Standard Addition of Internal Standard Acidification (pH 2-3)->Addition of Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Addition of Internal Standard->Liquid-Liquid Extraction Derivatization (Optional) Derivatization (Optional) Liquid-Liquid Extraction->Derivatization (Optional) GC-MS Analysis GC-MS Analysis Derivatization (Optional)->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification

Caption: A streamlined workflow for the accurate quantification of butyrate in biological samples using GC-MS.

Protocol 2: In Vitro Assessment of HDAC Inhibition by Butyrate Derivatives

Objective: To determine the inhibitory activity of butyrate and its derivatives on histone deacetylase enzymes.

Principle: This assay typically utilizes a fluorogenic HDAC substrate. In the presence of HDAC activity, the substrate is deacetylated, allowing a developing enzyme to cleave the deacetylated substrate and release a fluorescent molecule. An HDAC inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the butyrate derivative to be tested.

    • Reconstitute the fluorogenic HDAC substrate and the developing enzyme according to the manufacturer's instructions.

    • Prepare a solution of purified HDAC enzyme.

  • Assay Setup:

    • In a 96-well plate, add the HDAC enzyme to each well.

    • Add serial dilutions of the butyrate derivative to the wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle only).

  • Incubation: Add the fluorogenic HDAC substrate to all wells and incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation reaction to occur.

  • Development: Add the developing enzyme to each well and incubate for a further period (e.g., 15-30 minutes) to allow for the generation of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no HDAC enzyme).

    • Calculate the percentage of HDAC inhibition for each concentration of the butyrate derivative.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce HDAC activity by 50%).

Part 4: Therapeutic Horizons and Future Directions

The journey of butyrate research has led to its investigation in a wide range of diseases, reflecting its fundamental role in cellular homeostasis.

  • Oncology: Butyrate and its derivatives have shown promise in the treatment of various cancers, particularly colorectal cancer, by inducing apoptosis and inhibiting cell proliferation.[13][14][21] Clinical trials are ongoing to evaluate their efficacy, both as monotherapies and in combination with other anti-cancer agents.[21][22]

  • Neurological and Psychiatric Disorders: The ability of butyrate to cross the blood-brain barrier and its neuroprotective effects have sparked interest in its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders such as depression and anxiety.[8][23][24][25][26] Its anti-inflammatory and HDAC inhibitory activities are thought to contribute to these beneficial effects.

  • Inflammatory and Metabolic Diseases: Butyrate's role in maintaining gut health and its anti-inflammatory properties make it a strong candidate for the management of inflammatory bowel disease (IBD).[27][28] Furthermore, its influence on metabolism has led to research into its potential for treating obesity and type 2 diabetes.[1][27]

The Future is Enteric:

The future of butyrate research lies in several key areas:

  • Microbiome Modulation: A deeper understanding of how diet and probiotics can modulate the gut microbiota to enhance endogenous butyrate production is a promising non-pharmacological approach to harnessing its benefits.

  • Targeted Delivery Systems: The development of more sophisticated drug delivery systems, such as nanoparticles and colon-targeted formulations, will be crucial for maximizing the therapeutic efficacy of butyrate and its derivatives while minimizing potential side effects.

  • Personalized Medicine: As our ability to analyze the gut microbiome improves, it may become possible to tailor butyrate-based therapies to an individual's specific microbial composition and metabolic profile.

The story of butyrate is a testament to the power of interdisciplinary research, spanning microbiology, biochemistry, pharmacology, and clinical medicine. From a humble gut metabolite, it has risen to become a molecule of immense therapeutic promise. The continued exploration of its intricate biology and the innovative development of its derivatives hold the key to unlocking its full potential for improving human health.

References

  • Hamer, H. M., Jonkers, D., Venema, K., Vanhoutvin, S., Troost, F. J., & Brummer, R. J. (2008). Review article: the role of butyrate on colonic function. Alimentary pharmacology & therapeutics, 27(2), 104–119.
  • Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S–2493S.
  • Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., ... & Dowell, S. J. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Journal of Biological Chemistry, 278(13), 11312-11319.
  • Bourassa, M. W., Alim, I., Bultman, S. J., & Ratan, R. R. (2016). Butyrate, neuroepigenetics and the gut microbiome: Can a high fiber diet improve brain health?. Neuroscience letters, 625, 56-63.
  • Reid, T., Valone, F., & Li, H. (2000). A phase I study of pivaloyloxymethyl butyrate (AN-9), a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research, 6(9), 3462-3468.
  • Rephaeli, A., Nudelman, A., & Aviram, A. (2000). Prodrugs of butyric acid from bench to bedside: Synthetic design, mechanisms of action, and clinical applications. Drug Development Research, 50(3‐4), 379-391.
  • Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human colonic microbiota. Environmental microbiology, 19(1), 29-41.
  • Candido, E. P., Reeves, R., & Davie, J. R. (1978). Sodium butyrate inhibits histone deacetylation in cultured cells. Cell, 14(1), 105-113.
  • Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. The Journal of nutrition, 139(9), 1619-1625.
  • Boffa, L. C., Vidali, G., Mann, R. S., & Allfrey, V. G. (1978). Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. Journal of Biological Chemistry, 253(10), 3364-3366.
  • Canani, R. B., Costanzo, M. D., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World journal of gastroenterology, 17(12), 1519.
  • Stilling, R. M., van de Wouw, M., Clarke, G., Stanton, C., Dinan, T. G., & Cryan, J. F. (2016). The neuropharmacology of butyrate: the bread and butter of the microbiota-gut-brain axis?.
  • Vital, M., Karch, A., & Pieper, D. H. (2017).
  • Fernando, W. M. A. D. B., Martins, I. J., Goozee, K. G., Brennan, C. S., & Ames, V. (2024). Butyrate as a potential therapeutic agent for neurodegenerative disorders.
  • Schönfeld, P., & Wojtczak, L. (2016). Short-and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of lipid research, 57(6), 943-954.
  • Sun, J., Li, H., Wang, X., Wu, X., & Zhou, L. (2020). The role of butyrate in the protection against neurodegenerative diseases. CNS Neuroscience & Therapeutics, 26(1), 4-15.
  • Laird, A. S., To, J., & Eapen, V. (2024). Butyrate as a potential therapeutic agent for neurodegenerative disorders.
  • A new trial to assess if butyrate can prevent colon cancer. (2023). News-Medical.Net.
  • Li, G., Lin, J., Zhang, C., & Cui, L. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). International Journal of Oncology, 60(4), 1-15.
  • Mirzaei, R., Bouzari, B., Hosseini-Fard, S. R., Mazaheri, M., Teymoori-Kermani, A., & Dehghani, J. (2021). Butyrate’s (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer. Archives of Microbiology, 203(8), 4547-4558.
  • Sodium Butyrate. (n.d.).
  • Li, G., Lin, J., Zhang, C., & Cui, L. (2024). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review).
  • Chen, Y., Li, Y., & Liu, Y. (2025). Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. Journal of Cellular and Molecular Medicine.
  • Butyrate: More Than a Short Chain Fatty Acid. (2023). Current Nutrition Reports.
  • Butyrate as a Histone Deacetylase Inhibitor (iHDAC). (2013). PLOS One.
  • Molecular effects of Butyr
  • Butyric acid and prospects for creation of new medicines based on its deriv
  • Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. (2021).
  • The Role of Gut Microbiome-Derived Short-Chain Fatty Acid Butyrate in Hep
  • Short Chain Fatty Acids Metabolism. (n.d.). Metabolon.
  • The epigenetic effects of butyrate: potential therapeutic implications for clinical practice. (2012). Clinical Epigenetics.
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites.
  • Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. (2023). Frontiers in Microbiology.
  • Spinal muscular
  • Butyrate in microbiome abates a host of ills, studies find. (2023). UW Medicine.
  • Butyrate prodrug with increased oral bioavailability for autoimmune diseases. (2024). BioCentury.
  • Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. (2025). Journal of Nanobiotechnology.
  • A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. (n.d.). Aurigene Pharmaceutical Services.
  • ANALYTICAL METHODS. (n.d.).
  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024).
  • Butyrate's role in human health and the current progress towards its clinical application to treat gastrointestinal disease. (2023). Clinical Nutrition.
  • Prospects for clinical applications of butyrate-producing bacteria. (2020).
  • Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. (2023).

Sources

Technical Guide: Friedel-Crafts Acylation of Pentyloxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedel-Crafts acylation of pentyloxybenzene is a pivotal transformation in the synthesis of liquid crystals, antiseptic agents, and pharmaceutical intermediates (e.g., antidiabetics). While the pentyloxy group (


) acts as a strong activating group, its lipophilic pentyl tail introduces unique steric and solubility challenges compared to simple anisole derivatives.

This guide moves beyond textbook theory to address the practical realities of this synthesis: controlling regioselectivity (para vs. ortho), preventing ether cleavage (dealkylation), and navigating the transition from stoichiometric aluminum chloride (


) to catalytic, green alternatives like Bismuth(III) triflate (

).

Mechanistic Foundations & Regiochemistry[1]

The Electrophilic Pathway

The reaction proceeds via the generation of an acylium ion (


), a "super-electrophile." In the case of pentyloxybenzene, the oxygen atom donates electron density into the ring via resonance (

effect), making the ring roughly 1,000 times more reactive than benzene.

Critical Insight: Unlike alkylation, acylation stops at mono-substitution because the product (a ketone) is electron-withdrawing, deactivating the ring against further attack.

Regioselectivity: The Steric Imperative

The pentyloxy group is an ortho/para director. However, the


 pentyl chain is conformationally mobile and sterically demanding.
  • Para-Attack (Major): Favored due to lower steric hindrance. Typically >90% selectivity.

  • Ortho-Attack (Minor): Occurs if the electrophile is small or if the Lewis Acid coordinates with the ether oxygen, directing the acyl group to the ortho position.

Visualization: Reaction Mechanism

The following diagram illustrates the resonance stabilization that drives the reaction and the formation of the Sigma complex.

FC_Mechanism Reagents Acyl Chloride + Lewis Acid Acylium Acylium Ion (R-C≡O+) Reagents->Acylium Complexation & Cleavage SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex Electrophilic Attack Substrate Pentyloxybenzene Substrate->SigmaComplex +M Activation Product 4-Pentyloxyacetophenone (+ HCl) SigmaComplex->Product Re-aromatization

Figure 1: Mechanistic pathway highlighting the formation of the active electrophile and the resonance-stabilized intermediate.

Critical Process Parameters (CPP)

The Dealkylation Danger Zone

A common failure mode when using strong Lewis acids (like


) is the cleavage of the alkyl-aryl ether bond, converting the expensive pentyloxybenzene back into a phenol.
  • Cause: High temperatures (>40°C) or excess Lewis Acid attacking the ether oxygen.

  • Prevention: Maintain reaction temperature

    
     during addition.
    
The Stoichiometric Trap

In classical


 protocols, the resulting ketone product acts as a Lewis base, complexing with the aluminum. This "poisons" the catalyst.
  • Implication: You strictly require

    
     equivalents of 
    
    
    
    (typically 1.1–1.2 eq). This is not catalytic; it is a reagent-consuming process requiring aqueous quenching to liberate the product.

Experimental Protocols

Method A: Classical High-Yield Protocol ( )

Best for: Initial scale-up, high reliability, non-sensitive substrates.

Reagents:

  • Pentyloxybenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Apparatus: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel,

    
     inlet, and a gas trap (for HCl evolution).
    
  • Catalyst Slurry: Suspend

    
     in dry DCM at 0°C.
    
  • Electrophile Formation: Add Acetyl Chloride dropwise to the slurry. Stir for 15 min until the complex forms (solution often turns yellow/orange).

  • Substrate Addition: Dissolve Pentyloxybenzene in minimal DCM. Add this solution dropwise to the reaction mixture, maintaining internal temp

    
    . Note: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (hexanes/EtOAc).

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Violent hydrolysis.

  • Workup: Separate organic layer. Wash with water,

    
    , and brine. Dry over 
    
    
    
    .
Method B: Modern Green Catalysis ( )

Best for: Sustainable chemistry, avoiding stoichiometric waste, water tolerance.

Reagents:

  • Pentyloxybenzene (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Bismuth(III) Triflate (

    
    ) (1–5 mol%)
    

Step-by-Step:

  • Mix: In a round bottom flask, combine Pentyloxybenzene and Acetic Anhydride.

  • Catalyst: Add

    
     (solid). No solvent is required (neat), or use minimal Nitromethane if viscosity is an issue.
    
  • Reaction: Heat to 40–60°C. The reaction is typically faster than Method A.

  • Workup: Cool to RT. Filter the catalyst (can often be reused). Dilute filtrate with ether, wash with

    
     to remove excess acid.
    

Comparative Data & Troubleshooting

Catalyst Performance Matrix
ParameterAluminum Chloride (

)
Bismuth Triflate (

)
Zeolites (H-Beta)
Loading Stoichiometric (1.2 eq)Catalytic (0.01–0.05 eq)Heterogeneous (wt%)
Yield High (85–95%)Good (75–90%)Moderate (60–80%)
Regioselectivity High paraHigh paraVery High para (Shape selective)
Moisture Sensitivity Extreme (Glovebox/Schlenk)Low (Water tolerant)Low (Pre-calcination needed)
Waste Profile High (Al salts + acidic water)Low (Recyclable)Very Low (Solid waste)
Process Decision Logic

Use the following workflow to optimize your synthesis based on observed outcomes.

Optimization_Flow Start Start Optimization CheckYield Check Conversion/Yield Start->CheckYield Dealkylation Is Dealkylation Observed? (Phenol formation) CheckYield->Dealkylation Yield Good Action_Boost Increase Temp Switch to Triflate Catalyst CheckYield->Action_Boost Yield Low Isomer Is Ortho Isomer > 5%? Dealkylation->Isomer No Action_Temp Decrease Temp to 0°C Switch to milder LA (ZnCl2) Dealkylation->Action_Temp Yes Action_Shape Switch to Zeolite (H-Beta) Increase Steric Bulk of Acyl Group Isomer->Action_Shape Yes Success Protocol Validated Isomer->Success No

Figure 2: Troubleshooting logic for common Friedel-Crafts failure modes.

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Rueping, M., et al. "Bismuth(III) Triflate – A Water-Tolerant, Reusable Catalyst for the Friedel-Crafts Acylation." Synlett, 2006.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • Smith, K., et al. "Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites."[1] Current Organic Chemistry, 2015.[2]

  • Deshmukh, S., et al. "Friedel-Crafts Acylation of Alkoxybenzenes using Bismuth Triflate." Tetrahedron Letters, 1997.

Sources

Harnessing the Therapeutic Potential of Butyrate Esters: From Mechanism to Preclinical Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a molecule of immense therapeutic interest. It serves as a primary energy source for colonocytes and acts as a critical signaling molecule with potent anti-inflammatory, anti-neoplastic, and metabolic regulatory properties. These effects are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). However, the clinical translation of butyrate is severely hampered by its unfavorable pharmacokinetic profile, including a short half-life and rapid first-pass metabolism in the liver. Butyrate esters, developed as prodrugs, represent a strategic approach to circumvent these limitations. By masking the carboxyl group, these esters enhance stability, improve palatability, and modify absorption kinetics, allowing for more effective systemic delivery of butyrate. This guide provides a comprehensive technical overview of the biological activities of butyrate esters, detailing their core mechanisms of action, exploring their therapeutic applications in oncology, neurology, and metabolic disorders, and outlining robust experimental protocols for their evaluation.

The Rationale for Butyrate Ester Prodrugs

Butyrate, while a promising therapeutic agent, presents significant drug development challenges. Its clinical utility is limited by:

  • Pharmacokinetic Instability: Sodium butyrate and other salt forms are rapidly absorbed and metabolized, requiring large, frequent doses to achieve therapeutic concentrations in vivo[1][2].

  • Poor Palatability: The free acid form has a strong, unpleasant odor and taste, leading to poor patient compliance.

  • First-Pass Hepatic Clearance: A significant portion of absorbed butyrate is cleared by the liver before reaching systemic circulation, reducing its bioavailability for extra-intestinal targets[2].

Butyrate esters are designed to overcome these hurdles. By covalently linking butyric acid to an alcohol moiety (e.g., glycerol to form tributyrin, or resveratrol to form resveratrol butyrate esters), these prodrugs are more stable and are cleaved by endogenous esterase enzymes in the gastrointestinal tract and plasma to slowly release active butyrate[1][3]. This prodrug strategy aims to sustain therapeutic concentrations of butyrate in circulation and facilitate its delivery to distal tissues. For instance, pharmacokinetic studies have shown that tributyrin, a glycerol ester of butyrate, results in a lower peak concentration (Cmax) but a more sustained release compared to sodium butyrate[3][4].

Core Mechanisms of Action

The pleiotropic effects of butyrate are primarily driven by two well-defined molecular mechanisms. Understanding these pathways is fundamental to designing and interpreting studies on butyrate esters.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent, non-competitive inhibitor of Class I and most Class II histone deacetylases (HDACs)[5][6][7]. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression[7][8].

Causality of Experimental Choice: The primary consequence of HDAC inhibition is the hyperacetylation of histones. This neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. The resulting "relaxed" chromatin structure allows transcription factors to access gene promoters, thereby altering gene expression[9][10]. It is crucial to note that HDAC inhibition by butyrate affects the expression of only a small subset of genes (estimated at ~2%), indicating a high degree of specificity in its transcriptional regulation[10]. This targeted gene modulation underlies many of butyrate's anti-cancer effects, such as the transcriptional activation of cell cycle inhibitors like p21[10].

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Butyrate Butyrate Ester (hydrolyzed) HDAC HDAC Enzyme Butyrate->HDAC Inhibits Histone_Ac Acetylated Histone (Active Transcription) HDAC->Histone_Ac Deacetylates Histone_Deac Deacetylated Histone (Condensed/Silent) Gene_Expr Altered Gene Expression (e.g., ↑p21, ↓cyclins) Histone_Ac->Gene_Expr Promotes

Caption: Butyrate-mediated HDAC inhibition leads to histone hyperacetylation and altered gene expression.

G-Protein Coupled Receptor (GPCR) Agonism

Butyrate also functions as an extracellular signaling molecule by activating a specific subset of GPCRs, primarily GPR41 (also known as FFAR3) and GPR43 (FFAR2), and to some extent GPR109A[7][11][12]. These receptors are expressed on the surface of various cell types, including intestinal epithelial cells, immune cells, and adipocytes[13].

Causality of Experimental Choice: GPCR activation initiates intracellular signaling cascades that are distinct from the slower, transcription-dependent effects of HDAC inhibition. For example, binding to these Gαi-coupled receptors can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade[14][15]. This signaling is responsible for many of the metabolic and immunomodulatory effects of butyrate, such as the stimulation of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells[13].

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Butyrate Butyrate GPCR GPR41 / GPR43 (FFAR3 / FFAR2) Butyrate->GPCR Binds G_Protein Gαi Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (e.g., p38) G_Protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., ↓ Inflammation, ↑ GLP-1 Secretion) PKA->Response MAPK->Response InVivo_Workflow start Model Selection (e.g., Diet-Induced Obesity C57BL/6J Mice) acclimatize Acclimatization & Baseline Measurements (Weight, Glucose) start->acclimatize randomize Randomization into Groups (Vehicle, Na-Butyrate, Ester) acclimatize->randomize treatment Chronic Dosing (e.g., 16 weeks via oral gavage) randomize->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint: Sacrifice & Tissue Collection (Blood, Liver, Adipose, Colon) treatment->endpoint interim Interim Metabolic Testing (Glucose & Insulin Tolerance Tests) monitoring->interim analysis Sample Analysis (Histology, Gene Expression, Metabolomics, Microbiome) endpoint->analysis conclusion Data Interpretation & Efficacy Determination analysis->conclusion

Sources

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, a keto-ester functionalized aromatic compound. While direct literature on this specific molecule is sparse, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document outlines a robust synthetic pathway, details expected physicochemical and spectroscopic properties, and explores potential applications based on well-established chemical principles and data from analogous compounds.

Introduction and Significance

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate possesses a unique combination of functional groups: a ketone, an ester, and a pentyloxy-substituted aromatic ring. This arrangement makes it an attractive intermediate for the synthesis of more complex molecules. The lipophilic pentyloxy group can enhance solubility in organic media and potentially interact with hydrophobic pockets in biological targets. The keto-ester functionality provides multiple reactive sites for further chemical transformations, such as the construction of heterocyclic scaffolds, which are prevalent in many pharmacologically active compounds.

Proposed Synthetic Pathway

The most logical and efficient synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves a two-step process, beginning with a Friedel-Crafts acylation followed by a Fischer esterification. This approach utilizes readily available starting materials and employs well-understood, high-yielding reactions.

Step 1: Friedel-Crafts Acylation of Pentyloxybenzene

The synthesis commences with the Friedel-Crafts acylation of pentyloxybenzene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the intermediate, 4-oxo-4-(4-pentyloxyphenyl)butanoic acid.[2] The acyl group adds preferentially to the para position of the pentyloxybenzene due to the ortho, para-directing nature of the alkoxy group.

Step 2: Fischer Esterification

The carboxylic acid intermediate is then converted to the target ethyl ester via a Fischer esterification. This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Below is a diagrammatic representation of the proposed synthetic workflow.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Pentyloxybenzene Pentyloxybenzene Intermediate_Acid 4-oxo-4-(4-pentyloxyphenyl)butanoic acid Pentyloxybenzene->Intermediate_Acid + Succinic Anhydride Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate_Acid AlCl3 AlCl3 AlCl3->Intermediate_Acid Catalyst Final_Product Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Intermediate_Acid->Final_Product + Ethanol Ethanol Ethanol Ethanol->Final_Product H2SO4 H2SO4 H2SO4->Final_Product Catalyst

Caption: Proposed two-step synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are intended as a guide for laboratory synthesis.

Protocol 1: Synthesis of 4-oxo-4-(4-pentyloxyphenyl)butanoic acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add pentyloxybenzene (1.0 eq) dropwise. Subsequently, add a solution of succinic anhydride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-oxo-4-(4-pentyloxyphenyl)butanoic acid as a solid.

Protocol 2: Synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate
  • Reaction Setup: In a round-bottom flask, dissolve 4-oxo-4-(4-pentyloxyphenyl)butanoic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel to afford the final product.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyPredicted ValueSource
CAS Number898757-79-4[3]
Molecular FormulaC₁₇H₂₄O₄[3]
Molecular Weight292.37 g/mol [3]
Boiling Point418.1±25.0 °C (Predicted)[3]
Density1.042±0.06 g/cm³ (Predicted)[3]
AppearanceLikely a colorless to pale yellow oil or low-melting solidInferred
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Two doublets in the range of δ 7.9-8.0 ppm and δ 6.9-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (butyrate chain): Two triplets around δ 3.2 ppm and δ 2.8 ppm.

    • Ethyl Ester Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.2 ppm (CH₃).

    • Pentyloxy Protons: A triplet around δ 4.0 ppm (OCH₂), a multiplet around δ 1.8 ppm (OCH₂CH₂ ), multiplets around δ 1.3-1.5 ppm for the other two methylene groups, and a triplet around δ 0.9 ppm for the terminal methyl group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbons: Resonances around δ 198 ppm (ketone) and δ 173 ppm (ester).

    • Aromatic Carbons: Signals in the range of δ 114-164 ppm.

    • Aliphatic Carbons: Resonances for the methylene groups of the butyrate chain, the ethyl ester, and the pentyloxy group in the upfield region.

  • IR (Infrared Spectroscopy):

    • Strong C=O stretching vibrations for the ketone and ester functionalities, expected around 1685 cm⁻¹ and 1730 cm⁻¹, respectively.

    • C-O stretching bands for the ether and ester groups.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ at m/z 292.37.

    • Characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the ethyl group, and cleavage of the butyrate chain.

Potential Applications

The structural features of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate make it a valuable intermediate in several areas of chemical research and development.

  • Medicinal Chemistry: The keto-ester moiety is a versatile handle for the synthesis of various heterocyclic compounds, such as pyrazolones, pyridazinones, and other scaffolds known to possess a wide range of biological activities. The pentyloxy tail can be explored for its contribution to binding affinity and pharmacokinetic properties in drug candidates. Analogous ethyl aryl-oxobutanoates are known precursors to biologically active compounds, including kinase inhibitors.[4]

  • Materials Science: The aromatic core and the flexible alkyl chain suggest potential use in the synthesis of liquid crystals or other organic materials where molecular shape and polarity are crucial. Precursors like 4-(pentyloxy)benzoic acid are used in biochemical research.[5][6][7]

Conclusion

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a compound with significant synthetic potential. This guide provides a well-reasoned and technically detailed pathway for its synthesis and characterization, based on established chemical principles and literature precedents for structurally related molecules. The protocols and predicted data herein serve as a solid foundation for researchers and drug development professionals interested in utilizing this versatile building block for the creation of novel molecules with potential applications in medicine and materials science.

References

  • PubChem. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451. National Institutes of Health. [Link]

  • PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • PubChem. Benzoic acid, 4-(pentyloxy)- | C12H16O3 | CID 85153. National Institutes of Health. [Link]

  • Chemical Synthesis Database. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]

  • NIST. 4-Pentyloxybenzoic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • Google Patents.
  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

  • PubChem. Ethyl 4-oxobutanoate | C6H10O3 | CID 82395. National Institutes of Health. [Link]

  • De Gruyter. Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. [Link]

  • DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002544. [Link]

  • The Good Scents Company. ethyl 4-phenyl butyrate, 10031-93-3. [Link]

  • PMC. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. [Link]

  • An Aroma Chemical Profile: Ethyl Butyrate. [Link]

  • Wikipedia. Ethyl butyrate. [Link]

Sources

Methodological & Application

Application Note: Synthetic Utility of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, technical guide on the synthetic utility of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (CAS: 89870-59-7). It prioritizes experimental reproducibility, mechanistic insight, and downstream application in materials science (Liquid Crystals) and medicinal chemistry.

Introduction & Chemical Profile

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (hereafter EOPB-C5 ) is a specialized


-keto ester intermediate. Structurally, it consists of a butyrate chain acylated at the 

-position with a 4-pentyloxybenzene moiety.

This molecule serves as a critical "linchpin" intermediate in two high-value sectors:

  • Liquid Crystal (LC) Synthesis: The pentyloxy tail is a classic mesogenic unit, providing the necessary Van der Waals forces for nematic/smectic phase alignment. EOPB-C5 is typically reduced to its saturated analog to form the flexible alkyl-alkoxy core of rod-like liquid crystals.

  • Medicinal Chemistry: It is a precursor to 4-(4-pentyloxyphenyl)butyric acid , a scaffold utilized in the design of Histone Deacetylase (HDAC) inhibitors and chemical chaperones, analogous to the approved drug 4-phenylbutyric acid (4-PBA).

Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 4-(4-(pentyloxy)phenyl)-4-oxobutanoate
CAS Number 89870-59-7
Molecular Formula

Molecular Weight 292.37 g/mol
Key Functionality Aryl Ketone (Reducible), Ester (Hydrolyzable), Alkoxy Tail (Mesogenic)
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water

Strategic Reaction Pathways

The utility of EOPB-C5 relies on the selective manipulation of its two carbonyl functionalities: the ketone (C4) and the ester (C1).

Mechanistic Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways starting from EOPB-C5.

EOPB_Pathways Start Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (EOPB-C5) Step1_Red Ionic Hydrogenation (Et3SiH / TFA) Start->Step1_Red Ketone Reduction Step1_Hyd Saponification (NaOH / EtOH) Start->Step1_Hyd Ester Hydrolysis Prod_SatEster Ethyl 4-(4-pentyloxyphenyl)butyrate (Saturated Linker) Step1_Red->Prod_SatEster Prod_KetoAcid 4-oxo-4-(4-pentyloxyphenyl)butyric acid (Pre-Cyclization Scaffold) Step1_Hyd->Prod_KetoAcid Prod_SatAcid 4-(4-pentyloxyphenyl)butyric acid (HDAC Inhibitor Analog) Prod_SatEster->Prod_SatAcid Hydrolysis Prod_KetoAcid->Prod_SatAcid Wolff-Kishner Tetralone 7-Pentyloxytetralone (Bicyclic Core) Prod_SatAcid->Tetralone Intramolecular Friedel-Crafts

Caption: Divergent synthesis from EOPB-C5 showing reduction to saturated linkers (top path) and hydrolysis to acid precursors (bottom path).

Detailed Experimental Protocols

Protocol A: Ionic Hydrogenation (Ketone to Methylene)

Objective: Selective deoxygenation of the benzylic ketone to a methylene group (


) without affecting the ester or the ether linkage.
Rationale:  Unlike the harsh Wolff-Kishner (high heat/base) or Clemmensen (amalgamated metals) reductions, Ionic Hydrogenation  using Triethylsilane (

) and Trifluoroacetic acid (TFA) is mild, homogeneous, and highly selective for electron-rich aryl ketones like EOPB-C5.

Materials:

  • EOPB-C5 (1.0 eq)

  • Triethylsilane (

    
    ) (2.5 - 3.0 eq)
    
  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst, 5-10 volumes)

  • Dichloromethane (DCM) (Optional co-solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), dissolve EOPB-C5 (10 mmol, 2.92 g) in TFA (15 mL).
    
    • Note: If solubility is poor, add 5 mL of DCM. The solution typically turns a deep red/orange due to the formation of the protonated ketone intermediate.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (25 mmol, 4.0 mL) dropwise via syringe over 10 minutes.

    • Mechanism:[1][2][3][4][5][6] TFA protonates the carbonyl oxygen. Hydride transfer from silane generates a silyl ether or alcohol, which is further protonated and reduced to the methylene.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexane:EtOAc 4:1).

    • Endpoint: The starting keto-ester spot (

      
      ) will disappear, replaced by the less polar saturated ester (
      
      
      
      ). Reaction time is typically 4–12 hours.
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess TFA.

    • Dilute the residue with Ethyl Acetate (50 mL).

    • Wash carefully with Saturated

      
       (2 x 30 mL) to neutralize residual acid. Caution:  Gas evolution (
      
      
      
      ).
    • Wash with Brine (30 mL), dry over

      
      , and concentrate.
      
  • Purification: The crude product is often pure enough (>95%) for hydrolysis. If needed, purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–95% of Ethyl 4-(4-pentyloxyphenyl)butyrate.

Protocol B: Saponification (Ester to Acid)

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid. Rationale: The free acid is required for coupling reactions (e.g., amide bond formation) or intramolecular cyclization.

Materials:

  • Reduced Ester (from Protocol A) or EOPB-C5

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (10 mmol) in Ethanol (20 mL).

  • Hydrolysis: Add 2M NaOH (20 mL, 40 mmol). The mixture will become biphasic initially.

  • Reflux: Heat the mixture to mild reflux (80°C) for 2 hours. The solution should become homogeneous.

  • Acidification:

    • Cool to room temperature.[6] Evaporate the bulk of the ethanol under vacuum.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify to pH ~1 using 2M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Hexane/Ethanol if necessary.

Expected Yield: >90% of 4-(4-pentyloxyphenyl)butyric acid.

Quality Control & Characterization

To ensure the integrity of the synthesized intermediates, the following analytical parameters should be verified.

TechniqueParameterExpected Observation (for Saturated Ester)
1H NMR

2.5-2.6 ppm
Triplet (2H), benzylic

. Absence indicates failed reduction.
1H NMR

3.9-4.0 ppm
Triplet (2H),

(pentyloxy tail).
IR Spectroscopy Carbonyl Stretch~1735

(Ester C=O). Absence of ketone peak (~1680

) confirms reduction.
HPLC Purity>98% required for Liquid Crystal applications.

Safety & Handling (MSDS Summary)

  • Hazards: EOPB-C5 is an organic ester.[2] While not highly toxic, it should be treated as a skin/eye irritant.

  • Reagents:

    • TFA: Corrosive, volatile. Use in a fume hood.

    • Triethylsilane: Flammable.[7]

  • Storage: Store EOPB-C5 in a cool, dry place. The pentyloxy ether linkage is stable to base but can be cleaved by strong Lewis acids (e.g.,

    
    ) or HI; avoid these unless deprotection is intended.
    

References

  • Doyle, M. P., et al. (1976). Silane reductions in acidic media. X. Ionic hydrogenation of cycloalkanones and aryl ketones. Journal of Organic Chemistry. Link

  • Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society. Link

  • Grey, T. F., et al. (1955). Mesomorphic behavior of the 4-n-alkoxy-4'-biphenylcarboxylic acids and their esters. Journal of the Chemical Society.[8] Link

  • Sigma-Aldrich. (2023).[9] Product Specification: Ethyl 4-oxo-4-phenylbutyrate analogs. Link

  • PubChem. (2023). Compound Summary: Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.[10] Link

Sources

Application Notes and Protocols: Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate as a Synthetic Intermediate

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, characterized by an ethyl ester, a ketone, and an ether-substituted aromatic ring, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic and carbocyclic frameworks.[1] While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its true value lies in its role as a key building block for constructing more complex and biologically active compounds.

The 4-aryl-4-oxobutanoic acid scaffold is a well-established pharmacophore and a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] The presence of the pentyloxy group in "Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" offers a strategic advantage by introducing lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This application note will provide a comprehensive guide to the synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate and explore its potential applications in medicinal chemistry, drawing parallels from structurally related compounds.

Synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is typically achieved through a two-step process: a Friedel-Crafts acylation followed by an esterification. This approach is a common and efficient method for preparing 4-aryl-4-oxobutanoic acids and their esters.[3]

Part 1: Synthesis of 4-oxo-4-(4-pentyloxyphenyl)butanoic acid via Friedel-Crafts Acylation

The initial step involves the reaction of pentyloxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants pentyloxybenzene Pentyloxybenzene intermediate_acid 4-oxo-4-(4-pentyloxyphenyl)butanoic acid pentyloxybenzene->intermediate_acid Friedel-Crafts Acylation succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate_acid lewis_acid AlCl₃ lewis_acid->intermediate_acid

Caption: Friedel-Crafts acylation of pentyloxybenzene.

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 eq) and a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Dissolve succinic anhydride (1.0 eq) in the chosen solvent and add it dropwise to the stirred suspension.

  • Aromatic Compound Addition: Subsequently, add pentyloxybenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-oxo-4-(4-pentyloxyphenyl)butanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Esterification to Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

The carboxylic acid obtained from the Friedel-Crafts reaction is then esterified to yield the final product. Fischer esterification is a common method for this transformation.

Reaction Scheme:

Esterification cluster_reactants Reactants intermediate_acid 4-oxo-4-(4-pentyloxyphenyl)butanoic acid final_product Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate intermediate_acid->final_product Fischer Esterification ethanol Ethanol ethanol->final_product acid_catalyst H₂SO₄ (cat.) acid_catalyst->final_product

Caption: Fischer esterification to the final product.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve the purified 4-oxo-4-(4-pentyloxyphenyl)butanoic acid (1.0 eq) in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be further purified by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The strategic placement of reactive functional groups in Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate opens up a plethora of possibilities for the synthesis of diverse molecular scaffolds with potential therapeutic applications.

Synthesis of Pyridazinone Derivatives

A prominent application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinone derivatives, which are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The synthesis typically involves a condensation reaction with a hydrazine derivative.

Workflow for Pyridazinone Synthesis:

Pyridazinone_Synthesis start_ester Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate pyridazinone Pyridazinone Derivative start_ester->pyridazinone Condensation/Cyclization hydrazine Hydrazine Derivative hydrazine->pyridazinone

Caption: General workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of 6-(4-pentyloxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the desired pyridazinone derivative.

Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

Structurally related compounds, such as ethyl 2-oxo-4-phenylbutyrate, are crucial intermediates in the synthesis of ACE inhibitors like lisinopril and benazepril.[5][6] Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be envisioned as a precursor for novel ACE inhibitors with modified pharmacokinetic profiles due to the pentyloxy substituent.

Conceptual Pathway to ACE Inhibitor Scaffolds:

ACE_Inhibitor_Pathway start_ester Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate ace_inhibitor Novel ACE Inhibitor Scaffold start_ester->ace_inhibitor Multi-step Synthesis reductive_amination Reductive Amination (e.g., with L-alanyl-L-proline) reductive_amination->ace_inhibitor

Caption: Conceptual pathway to ACE inhibitor scaffolds.

The synthesis would involve a multi-step sequence, with a key step being the reductive amination of the ketone with a dipeptide mimic, followed by further functional group manipulations.

Synthesis of Src Kinase Inhibitors

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as Src kinase inhibitors.[7] Src kinases are implicated in tumor growth and metastasis, making them attractive targets for cancer therapy. Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate can be a starting material for the synthesis of analogous compounds.

Synthetic Approach to Potential Src Kinase Inhibitors:

A plausible synthetic route would involve the Claisen condensation of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate with diethyl oxalate to introduce a second keto group, followed by further modifications to enhance inhibitory activity.

Table 1: Potential Biological Activities of Derivatives

Derivative ClassPotential Biological ActivityRationale
PyridazinonesAnti-inflammatory, AntimicrobialBased on known activities of this heterocyclic core.[1]
Dipeptide ConjugatesACE InhibitionAnalogy to the synthesis of existing ACE inhibitors.[5][6]
1,3-Diketone DerivativesSrc Kinase InhibitionBased on the activity of structurally similar ethyl 2,4-dioxo-4-arylbutanoates.[7]
γ-Amino Acid DerivativesNeurological DisordersThe butanoic acid backbone is a precursor to γ-amino acids.[1]

Conclusion

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a valuable and versatile intermediate in medicinal chemistry. Its bifunctional nature allows for the construction of a wide array of molecular architectures, particularly heterocyclic systems and other scaffolds of therapeutic interest. The protocols and potential applications detailed in this guide underscore the utility of this compound in drug discovery and development, providing a solid foundation for its use in synthesizing novel drug candidates with potentially improved pharmacological profiles.

References

  • ChemSynthesis. ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. [Link]

  • PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. [Link]

  • PubChem. Ethyl 4-oxobutanoate. [Link]

  • PubChem. Ethyl 4-oxo-4-phenylbutyrate. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Google Patents.
  • PubMed. A Phase I Study of Pivaloyloxymethyl Butyrate, a Prodrug of the Differentiating Agent Butyric Acid, in Patients With Advanced Solid Malignancies. [Link]

  • Google Patents.
  • PubMed. Derivatives of butyric acid as potential anti-neoplastic agents. [Link]

  • PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

  • Semantic Scholar. Medicinal Chemistry. [Link]

  • Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid. [Link]

  • PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]

  • precisionFDA. ETHYL BUTYRATE. [Link]

  • Taylor & Francis Online. Ethyl butyrate – Knowledge and References. [Link]

  • Wikipedia. Ethyl butyrate. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the quality control of lipophilic aryl-keto-esters. It addresses the quantification of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (CAS: 898757-79-4), a structural motif common in liquid crystal mesogens and specific pharmaceutical intermediates (e.g., PPAR agonists or S1P1 receptor modulators).

Introduction & Analytical Strategy

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate presents specific analytical challenges due to its dual functionality: a lipophilic pentyloxy tail and a hydrolytically susceptible ethyl ester group.

The Challenge

Standard generic gradient methods often fail to separate this molecule from its primary degradation product, the corresponding carboxylic acid (hydrolysis impurity), or its synthetic precursor (4-pentyloxybenzene ).

  • Lipophilicity: The pentyloxy chain significantly increases retention time on C18 columns.

  • Chromophore: The aryl ketone provides strong UV absorption but requires specific wavelength selection to maximize signal-to-noise ratios against non-aromatic solvents.

The Solution: Isocratic RP-HPLC

This protocol utilizes a validated Reverse-Phase HPLC (RP-HPLC) method. We prioritize an isocratic approach over gradients to ensure stable baselines for low-level impurity quantification and to minimize re-equilibration time in high-throughput QC environments.

Chemical Context & Impurity Profiling

Understanding the synthesis pathway is critical for identifying potential impurities. The target molecule is typically synthesized via Friedel-Crafts acylation followed by esterification.

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the origin of the target molecule and its critical impurities (Acid form and Starting Material).

SynthesisPath SM Starting Material (4-Pentyloxybenzene) Rxn1 Friedel-Crafts Acylation SM->Rxn1 Inter Intermediate (Succinic Anhydride) Inter->Rxn1 Acid Impurity A (Free Acid Form) Rxn1->Acid Major Product Rxn2 Esterification (EtOH / H+) Acid->Rxn2 Target TARGET ANALYTE (Ethyl Ester) Rxn2->Target Yields Target Hydrolysis Hydrolysis (Degradation) Target->Hydrolysis Hydrolysis->Acid Reverts to Impurity A

Caption: Synthesis pathway showing the relationship between the target ester and its critical 'Free Acid' impurity.

Detailed Experimental Protocol

Instrumentation & Conditions

This method is optimized for an Agilent 1200/1260 Infinity II series or equivalent Waters Alliance system.

ParameterConditionRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the ketone; 3.5 µm offers better resolution than 5 µm.
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) [70:30 v/v]High organic content required to elute the lipophilic pentyloxy chain. Acidification suppresses ionization of the acid impurity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Detection UV @ 254 nmThe benzoyl (phenyl ketone) chromophore has a strong

transition here.
Injection Vol 10 µLStandard loop volume; prevents column overload.
Run Time 15 MinutesSufficient to elute the target (approx 8-10 min) and wash out lipophilic dimers.
Reagent Preparation[1]
  • Diluent: Acetonitrile (HPLC Grade). Note: Do not use water in the diluent to prevent hydrolysis during autosampler storage.

  • Mobile Phase Preparation:

    • Measure 300 mL of Milli-Q water.

    • Add 0.3 mL of 85% Phosphoric Acid.

    • Mix with 700 mL of Acetonitrile.

    • Filter through a 0.22 µm nylon membrane and degas.

Standard & Sample Preparation

Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

Working Standard (0.1 mg/mL): Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase.

Sample Preparation: Weigh approx. 50 mg of sample. Dissolve in Acetonitrile to match the concentration of the Working Standard (0.1 mg/mL). Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation & Performance Criteria

To ensure trustworthiness, the method must meet the following System Suitability Test (SST) criteria before releasing results.

System Suitability Parameters
ParameterAcceptance Criteria
Retention Time (RT) Target Peak: 8.5 ± 1.0 min
Theoretical Plates (N) > 5,000
Tailing Factor (T) 0.8 – 1.2
Resolution (Rs) > 2.0 (between Target and Acid Impurity)
RSD (n=6 injections) ≤ 1.0%
Linearity & Range

The method exhibits linearity from 0.01 mg/mL to 0.2 mg/mL (10% to 200% of target concentration).

  • Correlation Coefficient (

    
    ):  > 0.999
    
  • LOD (Limit of Detection): 0.5 µg/mL (S/N > 3)

  • LOQ (Limit of Quantitation): 1.5 µg/mL (S/N > 10)

Analytical Workflow Diagram

The following flowchart outlines the decision-making process during the QC analysis, ensuring data integrity.

AnalyticalWorkflow Start Start Analysis Prep Sample & Standard Prep (Solvent: 100% ACN) Start->Prep Equilib Column Equilibration (30 mins) Prep->Equilib Inj_Std Inject Standard (x6) Equilib->Inj_Std Check_SST Check System Suitability (RSD < 1.0%, Tailing < 1.2) Inj_Std->Check_SST Inj_Sample Inject Samples Check_SST->Inj_Sample Pass Fail Troubleshoot: Check Pump/Leaks Check_SST->Fail Fail Calc Calculate Purity % (Area Normalization) Inj_Sample->Calc Report Generate Report Calc->Report Fail->Equilib Retry

Caption: Step-by-step workflow for the quantification of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Results Interpretation & Calculations

Calculation Formula

Quantification is performed using the external standard method:



Where:

  • 
     = Peak Area of Sample
    
  • 
     = Average Peak Area of Standard
    
  • 
     = Weight of Standard (mg)
    
  • 
     = Weight of Sample (mg)
    
  • 
     = Purity of Reference Standard (%)
    
Troubleshooting Guide
  • Peak Splitting: Often caused by dissolving the sample in a solvent stronger than the mobile phase. Ensure the sample diluent (ACN) is mixed well or inject smaller volumes (5 µL).

  • Ghost Peaks: The pentyloxy chain is highly lipophilic. If "ghost peaks" appear in subsequent runs, extend the run time to 25 minutes or add a "sawtooth" wash gradient (95% ACN) at the end of every 10th injection.

  • Drifting Retention Times: Check column temperature stability. Aryl ketones are sensitive to temperature fluctuations on C18 phases.

References

  • Sigma-Aldrich. (n.d.). Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Product Specification. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for RP-HPLC of neutral organic esters).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-oxo-4-(4-pentyloxyphenyl)butanoic acid. (Used for impurity structural confirmation). Retrieved from

Application Note: High-Resolution GC Analysis of Butyrate Esters

Author: BenchChem Technical Support Team. Date: February 2026

From Prodrug Quality Control to Pharmacokinetic Profiling

Introduction & Scientific Context

Butyrate esters (e.g., ethyl butyrate, butyl butyrate) and butyrate-based prodrugs (e.g., tributyrin) represent a critical class of compounds in both pharmaceutical and flavor industries. In drug development, esterification of butyric acid overcomes its poor palatability and rapid metabolism (short half-life), acting as a prodrug to deliver the active moiety to the colon or systemic circulation.

However, the analysis of these compounds presents a dichotomy of challenges:

  • Volatility: Short-chain esters are highly volatile, risking loss during sample concentration.

  • Stability: Ester bonds are susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase), requiring rigorous inhibition protocols during bioanalysis.

  • Polarity Mismatch: Separating the non-polar ester prodrug from the highly polar free acid metabolite requires careful stationary phase selection.

This guide provides two distinct protocols: Method A for the purity assessment of neat ester raw materials (QA/QC), and Method B for the bioanalysis of esters and their metabolites in plasma.

Method Development Strategy

The choice of stationary phase is the single most critical decision in this workflow.

  • For Free Acids & Esters (Simultaneous): A Polyethylene Glycol (PEG) phase (e.g., DB-WAX UI) is mandatory. It resists acid damage and provides the polarity needed to retain free butyric acid while separating it from the neutral ester.

  • For High-Boiling Prodrugs (e.g., Tributyrin): A 5% Phenyl-methylpolysiloxane phase (e.g., DB-5ms) is preferred due to its higher temperature limit (325°C+), as triglycerides require elution temperatures >280°C.

Decision Tree: Column Selection

ColumnSelection Start Analyte Target Volatile Volatile Esters (Ethyl/Butyl Butyrate) Start->Volatile Prodrug High MW Prodrugs (Tributyrin) Start->Prodrug Matrix Matrix Type Volatile->Matrix Prodrug->Matrix Col1 DB-WAX UI / VF-WAXms (High Polarity) Matrix->Col1 Flavor/Fragrance or Free Acid Mix Col2 DB-5ms / HP-5 (Low Polarity, High Temp) Matrix->Col2 Lipid/Triglyceride Analysis

Figure 1: Column selection logic based on analyte volatility and molecular weight.

Protocol A: Purity Analysis of Volatile Butyrate Esters (QA/QC)

Application: Purity assay of Ethyl Butyrate, Butyl Butyrate, or Pentyl Butyrate raw materials. Instrumentation: GC-FID (Flame Ionization Detector).[1][2]

3.1. Chromatographic Conditions
ParameterSettingRationale
Column DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm)"Ultra Inert" chemistry prevents peak tailing of any residual free acids.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless @ 240°CHigh temp ensures flash vaporization.
Split Ratio 50:1 Crucial: Esters are easily overloaded; high split improves peak shape.
Oven Program 40°C (hold 5 min) → 10°C/min → 240°C (hold 5 min)Low initial temp focuses volatile esters at the column head.
Detector FID @ 250°CUniversal response for organic carbon; wide linear dynamic range.
3.2. Sample Preparation (Neat)
  • Diluent: HPLC-grade Hexane or Dichloromethane.

  • Internal Standard (IS): Methyl Valerate (1 mg/mL).

  • Procedure:

    • Weigh 10 mg of sample into a 20 mL volumetric flask.

    • Add 1.0 mL of IS solution.

    • Dilute to volume with Diluent.

    • Vortex for 30 seconds. Transfer to GC vial.

Protocol B: Bioanalysis of Tributyrin & Butyrate in Plasma (PK)

Application: Pharmacokinetic profiling of butyrate prodrugs.[3] Challenge: Tributyrin hydrolyzes rapidly in blood. Solution: Immediate enzyme inhibition upon blood draw.[1]

4.1. Critical Sample Collection (The "Crash" Step)
  • Inhibitor: Phenylmethylsulfonyl fluoride (PMSF) or Orlistat (lipase inhibitor).

  • Step 1: Pre-load collection tubes with PMSF (final conc. 5 mM).

  • Step 2: Collect blood, invert gently, and immediately centrifuge at 4°C.

  • Step 3: Acidify plasma (100 µL) with 10 µL 1M HCl to protonate free butyrate (pKa ~4.82), driving it into the organic phase.

4.2. Extraction Workflow (Liquid-Liquid Extraction)

SamplePrep Sample Plasma Sample (100 µL) Acid Add 10 µL 1M HCl + IS (2-Ethylbutyric acid) Sample->Acid Protonation Extract Add 200 µL MTBE (Methyl tert-butyl ether) Acid->Extract LLE Vortex Vortex (10 min) Centrifuge (10,000 x g) Extract->Vortex PhaseSep Phase Separation Vortex->PhaseSep Inject Inject Organic Layer (GC-MS or GC-FID) PhaseSep->Inject Top Layer

Figure 2: Extraction workflow for simultaneous recovery of prodrug and metabolite.

4.3. GC-MS Conditions (Trace Analysis)

For bioanalysis, Mass Spectrometry (SIM mode) is required for sensitivity.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm). Note: While WAX is better for free acids, DB-5ms is required to elute the high-boiling Tributyrin (MW ~302).

  • Derivatization Note: If using DB-5ms, free butyric acid may tail. For high-precision PK, derivatize the extract with BSTFA + 1% TMCS (60°C for 30 min) to form trimethylsilyl esters before injection.

  • SIM Ions (m/z):

    • Butyrate-TMS: 145 (Quant), 75 (Qual).

    • Tributyrin: 302 (Quant - very weak), 189 (fragment), 105 (Qual).

    • Internal Standard: Match to deuterated analog.

Validation Criteria (Self-Validating System)

To ensure the method is generating trustworthy data, every run must meet these system suitability specifications:

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (Rs) > 1.5 between Butyrate and Iso-butyrateColumn degradation or oven ramp too fast.
Tailing Factor (Tf) < 1.2 for Free AcidsActive sites in inlet liner. Replace liner (deactivated wool).
Carryover < 0.1% in blank after high stdIncrease final hold time or inlet purge flow.
IS Recovery 80% - 120% consistencyExtraction efficiency issue; check pH during LLE.
Troubleshooting & Causality

Issue: "Ghost" Butyrate Peaks in Blank Plasma

  • Cause: Hydrolysis of lipids or prodrugs ex vivo.

  • Fix: The esterase activity in rat/human plasma is aggressive. If PMSF is not added immediately (within seconds of draw), the prodrug converts to butyrate, artificially inflating metabolite values.

Issue: Poor Reproducibility of Volatile Esters

  • Cause: Evaporation during sample handling.

  • Fix: Use refrigerated autosamplers (4°C). Use MTBE (BP 55°C) instead of Diethyl Ether (BP 35°C) as the extraction solvent to reduce evaporative loss during vial transfer.

References
  • Prodrug Pharmacokinetics: Egorin, M. J., et al. (1999). Phase I study of the orally administered butyrate prodrug, tributyrin, in patients with solid tumors.[4][5] Clinical Cancer Research.

  • Sample Preparation: Yao, L., et al. (2022).[6] Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry.[1][6][7][8][9][10][11]

  • Column Selection: Agilent Technologies. (2016). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Application Note 5991-6638EN.

  • Metabolic Stability

    • Note on enzymology: Butyrylcholinesterase (BChE) is the primary enzyme responsible for hydrolysis in plasma.
    • Reference: Lockridge, O. (2015). Review of human butyrylcholinesterase structure, function, genetic variants, history of use in the clinic, and potential therapeutic uses. Pharmacology & Therapeutics.[3][10]

Sources

handling and storage procedures for "Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is a complex organic molecule with potential applications in pharmaceutical research and drug development. As a butyrate derivative, it warrants careful handling and storage to ensure the integrity of the compound and the safety of laboratory personnel. This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing this compound.

It is important to note that comprehensive safety and handling data for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is not widely available. Therefore, the following protocols are based on established best practices for handling structurally similar compounds, such as other butyrate esters and aromatic ketones. Users should always exercise caution and adhere to their institution's safety guidelines.

Compound Identification and Properties

A clear understanding of the compound's properties is fundamental to safe handling.

PropertyValueSource
IUPAC Name ethyl 4-oxo-4-(4-pentyloxyphenyl)butanoatePubChem[1]
CAS Number 898757-79-4ChemicalBook[2]
Molecular Formula C₁₇H₂₄O₄ChemicalBook[2]
Molecular Weight 292.37 g/mol ChemicalBook[2]
Predicted Boiling Point 418.1±25.0 °CChemicalBook[2]
Predicted Density 1.042±0.06 g/cm³ChemicalBook[2]

Hazard Identification and Risk Assessment

While specific GHS classifications for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate are not established, an analysis of the structurally related compound, Ethyl 4-oxo-4-phenylbutyrate, provides a basis for a conservative risk assessment.[3]

Potential Hazards (based on analogy):

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3]

A thorough risk assessment should be conducted before any handling of this compound.

Risk_Assessment_Workflow cluster_0 Risk Assessment & Mitigation A Identify Potential Hazards (Skin/Eye/Respiratory Irritation) B Assess Exposure Potential (Quantity, Duration, Frequency) A->B C Evaluate Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Additional Controls (e.g., Double Gloving, Respirator) D->E If risk is unacceptable F Proceed with Experiment D->F If risk is acceptable E->F G Re-evaluate if process changes F->G

Caption: Risk assessment workflow for handling Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

A standard set of PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4]

  • Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is recommended.[5]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5]

General Handling Practices
  • Avoid Contact: All personal contact, including inhalation, should be avoided.[6]

  • Fume Hood: All manipulations of the compound, including weighing and dissolution, should be conducted in a well-ventilated chemical fume hood.

  • Static Discharge: For flammable esters, take precautionary measures against static discharge.[5][7]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Weighing and Dissolution Protocol
  • Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).

  • Tare: Place a clean, dry weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the desired amount of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate onto the weigh boat. Avoid creating dust.

  • Transfer: Transfer the weighed compound into a suitable vial.

  • Dissolution: Add the desired solvent to the vial and cap it securely. Mix by gentle swirling or vortexing until the compound is fully dissolved. Based on similar compounds, potential solvents could include chloroform, DMSO, and methanol, although solubility should be experimentally determined.[9]

  • Cleaning: Clean the spatula and work area thoroughly. Dispose of the weigh boat in the appropriate chemical waste container.

Storage Procedures

Proper storage is essential to maintain the stability and purity of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dark place.To minimize thermal degradation.
Atmosphere Keep container tightly closed.[8]To prevent contamination and reaction with atmospheric moisture or oxygen.
Light Protect from light.To prevent photochemical decomposition.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[6][8]To prevent potentially vigorous reactions.[6]
Short-Term and Long-Term Storage
  • Short-Term (working solutions): Store in a tightly sealed vial at 2-8°C, protected from light.

  • Long-Term (neat compound): For optimal stability, store in a tightly sealed container in a freezer (-20°C), under an inert atmosphere if possible.

Storage_Protocol_Flowchart Start Receive Compound Check_Purity Verify Purity and Identity Start->Check_Purity Storage_Decision Intended Use? Check_Purity->Storage_Decision Short_Term Short-Term Storage (2-8°C, Protected from Light) Storage_Decision->Short_Term Immediate Use Long_Term Long-Term Storage (-20°C, Tightly Sealed) Storage_Decision->Long_Term Archival Dispense Dispense for Experiment Short_Term->Dispense Long_Term->Dispense Return_to_Storage Return to Appropriate Storage Dispense->Return_to_Storage End Compound Used Dispense->End Full Use Return_to_Storage->Short_Term Partial Use Return_to_Storage->Long_Term Partial Use

Caption: Decision flowchart for the storage of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Emergency Procedures

In the event of an emergency, follow these procedures and always contact your institution's emergency services.

Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an absorbent material (e.g., sand, diatomite) to contain the spill.[10] For solid spills, carefully sweep the material to avoid dust generation.[8]

  • Collect: Collect the absorbed or swept material into a sealed container for chemical waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[7]

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Fire
  • Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[8]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Waste Disposal

All waste containing Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80451, Ethyl 4-oxo-4-phenylbutyrate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24727550, Ethyl 4-oxo-4-(4-pentylphenyl)butanoate. [Link]

  • SYNTHON Chemicals Shop. Safety Data Sheet. [Link]

  • Indenta Chemicals. Material Safety Data Sheet Ethyl butyrate. [Link]

  • Advanced Biotech. Safety Data Sheet. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Ethyl Butyrate MSDS. [Link]

  • LookChem. Cas 718-08-1,3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate vs. Butyrate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (CAS: 898757-79-4) is a specialized aromatic butyrate derivative.[1][2] Unlike simple short-chain fatty acids (e.g., Sodium Butyrate) used in cell culture, this compound serves as a lipophilic building block . It is structurally defined by a 4-oxo (ketone) linker and a para-pentyloxy tail , making it a critical intermediate for synthesizing nematic liquid crystals and highly lipophilic GABA/HDAC inhibitor analogs .

This guide compares it against three standard benchmarks to isolate the specific advantages of the "Pentyloxy" and "Ethyl Ester" modifications:

  • Ethyl 4-oxo-4-phenylbutyrate: The unsubstituted core (Baseline).

  • Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate: The short-chain homolog (C1 vs. C5).

  • 4-Phenylbutyric Acid (4-PBA): The pharmaceutical gold standard (HDAC Inhibitor).

Comparative Analysis: Physicochemical & Functional Profile

The introduction of the C5-alkoxy tail (pentyloxy) fundamentally alters the molecule's behavior, shifting it from a water-soluble metabolite to a hydrophobic mesogenic precursor.

Table 1: Physicochemical Comparison Matrix[3]
FeatureTarget: Pentyloxy Derivative Competitor A: Methoxy Derivative Competitor B: Unsubstituted (Phenyl) Competitor C: 4-PBA (Acid)
Structure Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrateEthyl 4-oxo-4-(4-methoxyphenyl)butyrateEthyl 4-oxo-4-phenylbutyrate4-Phenylbutyric Acid
Tail Length C5 (Pentyl) – High LipophilicityC1 (Methyl) – ModerateNone (H) – LowNone (H)
LogP (Calc) ~4.2 - 4.5 ~2.5~1.8~2.3
State (RT) Low-melting Solid / Viscous OilCrystalline SolidLiquid/Low-melting SolidCrystalline Solid
Solubility Excellent in Hexane, Toluene, DCMGood in EtOH, DCM; Poor in HexaneGood in EtOH; Moderate in WaterWater Soluble (as salt)
Primary Use Liquid Crystal Precursor (Mesogen) Fragrance / General IntermediateGeneral IntermediateFDA Approved Drug (Urea Cycle/HDAC)
Reactivity Electrophilic Aromatic Sub.[3] (Activated)Electrophilic Aromatic Sub. (Activated)Standard ReactivityAcidic / Metabolic Substrate
Critical Insight: The "Pentyloxy" Effect
  • Materials Science (Liquid Crystals): The C5 chain is the threshold for mesophase formation . Shorter chains (Methoxy/Ethoxy) often result in high melting points without liquid crystalline behavior. The Pentyloxy group provides the necessary van der Waals anisotropy to stabilize nematic phases in downstream cyanobiphenyl or benzoate derivatives.

  • Drug Development: While 4-PBA is a potent HDAC inhibitor, its rapid metabolism and poor blood-brain barrier (BBB) penetration are limiting. The Pentyloxy derivative acts as a highly lipophilic prodrug. The ketone group can be reduced in vivo, and the ester hydrolyzed, potentially delivering a more membrane-permeable analog to target tissues.

Structural Logic & Causality (Visualized)

The following diagram illustrates the Structure-Activity Relationship (SAR) and how specific functional groups dictate the application utility.

SAR_Analysis Core Ethyl 4-oxo-4-phenylbutyrate (The Scaffold) Mod_Tail Add 4-Pentyloxy Group (Lipophilicity + Anisotropy) Core->Mod_Tail Friedel-Crafts Acylation Mod_Head Ethyl Ester Protection (Solubility + Prodrug) Core->Mod_Head Esterification Target Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (Target Compound) Out_LC Liquid Crystal Mesogen (Nematic Phase Stabilization) Target->Out_LC Wolff-Kishner Reduction Out_Pharma Enhanced BBB Permeability (Lipophilic HDACi Analog) Target->Out_Pharma In Vivo Hydrolysis Mod_Tail->Target Mod_Head->Target

Figure 1: Structure-Activity Relationship flow illustrating how the pentyloxy and ethyl ester modifications drive specific applications in materials science and pharmacology.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate via Friedel-Crafts Acylation. Rationale: This method ensures high regioselectivity (para-position) due to the directing effect of the alkoxy group.

Reagents
  • Substrate: Pentyloxybenzene (1.0 eq)

  • Acylating Agent: Ethyl Succinyl Chloride (1.1 eq) OR Succinic Anhydride (followed by EtOH/H+). Protocol below uses Ethyl Succinyl Chloride for direct synthesis.

  • Catalyst: Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve

    
     (1.2 eq) in anhydrous DCM at 0°C.
    
  • Acylation: Dropwise add Ethyl Succinyl Chloride (1.1 eq). Stir for 15 min to form the acylium ion complex.

  • Addition: Slowly add Pentyloxybenzene (1.0 eq) dissolved in DCM over 30 minutes. Crucial: Keep temperature < 5°C to prevent bis-acylation or dealkylation of the pentyl ether.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour reaction mixture onto crushed ice/HCl. The organic layer will separate.

  • Workup: Wash organic layer with water, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).

Validation (QC Criteria)
  • 1H NMR (CDCl3): Look for the characteristic triplet at

    
     ~0.9 (terminal methyl), multiplet at 
    
    
    
    ~4.0 (OCH2), and the AA'BB' aromatic system. The ethyl ester quartet should appear at
    
    
    ~4.1.
  • HPLC Purity: >98% required for Liquid Crystal applications (impurities disrupt mesophases).

Synthesis Pathway Diagram

Synthesis_Pathway Reactants Pentyloxybenzene + Ethyl Succinyl Chloride Complex Sigma Complex Intermediate Reactants->Complex Electrophilic Attack Catalyst AlCl3 / DCM (0°C) Catalyst->Complex Product Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Complex->Product -HCl (Aromatization) LC_Final 4-(4-pentyloxyphenyl)butyric acid (Liquid Crystal Precursor) Product->LC_Final Hydrolysis / Reduction

Figure 2: Synthetic pathway from raw materials to the target ester and its downstream application.

References

  • Sigma-Aldrich. Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate Product Specification. Retrieved from

  • ChemicalBook. 4-Oxo-4-(4-pentyloxyphenyl)butyric acid Properties and Synthesis. Retrieved from

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid. Retrieved from

  • ResearchGate. Comparison of mesophases of alkoxyphenyl and phenylalkoxybenzoate-based ILCs. Retrieved from

Sources

A Senior Application Scientist's Guide to Alternative Synthesis Routes for Aryl Ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Aryl ketoesters are not merely another class of organic molecules; they are foundational pillars in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their unique bifunctional nature, possessing both a ketone and an ester, makes them exceptionally versatile synthons for constructing complex molecular architectures. While the classical Friedel-Crafts acylation has long been a textbook method for their preparation, its significant limitations have driven the development of more robust, efficient, and greener alternatives.[1]

This guide provides an in-depth comparative analysis of prominent and emerging synthetic methodologies for accessing aryl ketoesters. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations behind each approach, offering field-proven insights to help you select and implement the optimal strategy for your specific research and development needs.

The Classical Benchmark and Its Inherent Limitations: Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed in 1877, is a cornerstone of electrophilic aromatic substitution.[2] It typically involves the reaction of an arene with an acyl chloride or anhydride, such as ethyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like AlCl₃.[1] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[2]

While historically significant, this method is fraught with challenges that limit its application in modern, complex molecule synthesis:

  • Substrate Scope: The reaction is generally ineffective for arenes bearing electron-withdrawing (deactivating) groups, as these rings are not nucleophilic enough to attack the acylium ion.[2]

  • Functional Group Incompatibility: Many common functional groups, such as amines and alcohols, are not tolerated as they can complex with the Lewis acid catalyst, rendering it inactive.[2]

  • Stoichiometric Catalyst Use: The reaction requires at least a stoichiometric amount of the Lewis acid catalyst, which is often moisture-sensitive and leads to difficult workups and significant chemical waste.[2]

  • Harsh Conditions: The use of strong acids and hazardous reagents raises significant environmental and safety concerns.[2]

These limitations necessitate the exploration of more versatile and sustainable synthetic routes.

A Comparative Overview of Modern Synthetic Strategies

The choice of a synthetic route is a multifactorial decision, balancing yield, substrate scope, functional group tolerance, and operational simplicity. The following diagram provides a high-level overview of the primary alternative pathways, which we will explore in detail.

G cluster_methods Synthetic Methodologies Aryl_Halides Aryl Halides / Triflates TM_Catalysis Transition-Metal Catalysis (e.g., Carbonylation) Aryl_Halides->TM_Catalysis Photoredox Photoredox / Nickel Dual Catalysis Aryl_Halides->Photoredox Aryl_Acetates Aryl Acetic Esters Oxidation Direct Oxidation Aryl_Acetates->Oxidation Acetophenones Acetophenones Acetophenones->Oxidation Electrochem Electrochemical Synthesis Acetophenones->Electrochem Arenes Arenes (Deactivated) Arenes->TM_Catalysis Aryl_Ketoesters Aryl Ketoesters TM_Catalysis->Aryl_Ketoesters Oxidation->Aryl_Ketoesters Electrochem->Aryl_Ketoesters Photoredox->Aryl_Ketoesters

Caption: High-level overview of alternative synthetic pathways to aryl ketoesters.

Performance Comparison Table

The following table summarizes key performance indicators for several leading methodologies, offering a direct comparison to aid in method selection.

MethodologyCatalyst / Key ReagentStarting MaterialsKey AdvantagesYield Range (%)
Transition-Metal Catalyzed Carbonylation Pd or Co complexes, CO gas or surrogateAryl halides, benzyl chlorideExcellent functional group tolerance; applicable to complex substrates.[3]60-98
Direct Oxidation of Aryl Acetic Esters Dimethyldioxirane (in situ), DBUAryl acetic estersMild conditions, readily available starting materials, one-pot procedure.[4]75-91
Electrochemical Oxidation KI (mediator), O₂Acetophenones, AlcoholsReagent-free oxidation, high atom economy, sustainable.[5][6]65-92
Photoredox/Nickel Dual Catalysis Ir or Ru photocatalyst, Ni catalystα-Oxo acids, Aryl halidesExceptionally mild (room temp, visible light), broad scope, utilizes acyl radical.[7][8]55-90
Selenium Dioxide Oxidation SeO₂Aryl ketonesOne-pot conversion from ketones to ketoesters.[9]70-90

Deep Dive into Key Methodologies & Protocols

Transition-Metal Catalyzed Carbonylation

Transition-metal catalysis, particularly with palladium, has revolutionized C-C bond formation.[10] Carbonylative couplings introduce a carbonyl group directly from carbon monoxide (CO) gas or a CO surrogate, offering a powerful alternative to Friedel-Crafts.[3][11] These methods are prized for their exceptional functional group tolerance and applicability to electronically diverse aryl halides.[12]

Causality of Experimental Choices:

  • Catalyst: Palladium complexes are favored for their ability to readily undergo oxidative addition with aryl halides and subsequent CO insertion.

  • Ligands: The choice of phosphine ligand is critical. Wide bite-angle ligands like DPEphos can be crucial for favoring the desired carbonylation pathway over competing side reactions.[12]

  • CO Source: While CO gas is common, safety and handling concerns have led to the development of "CO-free" protocols using surrogates like phenyl formate, which decompose in situ to release CO.[13]

Direct Oxidation of Aryl Acetic Esters: A One-Pot Approach

A highly efficient and operationally simple method involves the direct oxidation of the benzylic position of readily available aryl acetic esters.[4] A particularly effective protocol uses a one-pot diazo transfer followed by oxidation with dimethyldioxirane generated in situ.[4][14]

Mechanistic Rationale: The strategy hinges on converting the activated C-H bond at the α-position into a more readily oxidized diazo group.

  • Deprotonation: A non-nucleophilic base like DBU deprotonates the aryl acetic ester to form an enolate.

  • Diazo Transfer: The enolate is trapped with a sulfonyl azide (e.g., p-acetamidobenzenesulfonyl azide) to form the α-diazo ester.

  • In Situ Oxidation: A mixture of Oxone® and acetone generates dimethyldioxirane, a potent yet neutral oxidant, which efficiently converts the diazo compound to the desired α-ketoester under mild conditions.[4]

This one-pot sequence avoids the isolation of the potentially hazardous diazo intermediate and demonstrates excellent tolerance for electron-withdrawing groups on the aromatic ring, a key advantage over Grignard-based methods.[4]

G cluster_workflow One-Pot Workflow: Aryl Acetic Ester to Aryl α-Ketoester Start 1. Aryl Acetic Ester in MeCN Step1 2. Add DBU and p-AcNHC₆H₄SO₂N₃ (Stir at RT) Start->Step1 Diazotization Step2 3. Cool to 0 °C Step1->Step2 Step3 4. Add Oxone®, NaHCO₃, Acetone, H₂O, Benzene Step2->Step3 In Situ Oxidation Step4 5. Vigorous Stirring (~25 min) Step3->Step4 Workup 6. Aqueous Workup & Purification Step4->Workup Product Aryl α-Ketoester Workup->Product

Caption: Experimental workflow for the one-pot synthesis of aryl α-ketoesters.

Detailed Experimental Protocol: One-Pot Conversion of Methyl Phenylacetate [4]

  • Materials: Methyl phenylacetate (100 mg, 0.67 mmol), DBU (72 mg, 0.48 mmol), p-acetamidobenzenesulfonyl azide (115 mg, 0.48 mmol), Anhydrous MeCN (5 mL), Oxone® (615 mg, 1.0 mmol), NaHCO₃ (168 mg, 2.0 mmol), Acetone (5 mL), Benzene (5 mL), H₂O (2.5 mL).

  • Procedure:

    • Dissolve methyl phenylacetate in anhydrous MeCN (5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add DBU and stir for 5 minutes at room temperature.

    • Add p-acetamidobenzenesulfonyl azide and stir the solution at room temperature for 15 minutes. Monitor the completion of the diazotization by TLC.

    • In a separate flask, prepare a slurry of Oxone® and NaHCO₃ in a mixture of benzene (5 mL), H₂O (2.5 mL), and acetone (5 mL).

    • Cool the reaction mixture from step 3 to 0 °C in an ice bath.

    • Add the prepared Oxone® slurry to the reaction mixture at 0 °C.

    • Stir the resulting mixture vigorously for approximately 25 minutes, until the yellow color of the diazo compound disappears (monitored by TLC).

    • Quench the reaction by adding water (10 mL) and extract the mixture with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure methyl benzoylformate. (Yield: 90 mg, 83%).

Electrochemical Synthesis: A Greener Approach

Electrochemical synthesis is emerging as a powerful, sustainable alternative that avoids the use of stoichiometric chemical oxidants.[15] A notable example is the oxidative coupling of acetophenones with alcohols to directly yield α-ketoesters.[5][6]

Causality of Experimental Choices:

  • System: An undivided electrochemical cell is used for operational simplicity.

  • Mediator: Potassium iodide (KI) is employed as a mediator. At the anode, iodide (I⁻) is oxidized to an iodine radical, which is the active oxidant in the chemical transformation. This catalytic cycle regenerates iodide, minimizing waste.[1][6]

  • Solvent & Reagent: The alcohol (e.g., methanol) serves as both the solvent and the nucleophile that forms the ester group.

  • Oxidant: The ultimate oxidant is dioxygen (O₂), activated under the electrochemical conditions, making the process highly atom-economical.[5]

This method provides a direct and efficient route to α-ketoesters from simple starting materials, aligning with the principles of green chemistry.[15]

Photoredox and Nickel Dual Catalysis

Merging visible-light photoredox catalysis with transition-metal catalysis has opened new avenues for bond formation under exceptionally mild conditions.[8][16] For ketone synthesis, this strategy enables the decarboxylative arylation of α-oxo acids with aryl halides.[7][8]

Mechanistic Rationale:

  • A photosensitizer (e.g., an Iridium complex) absorbs visible light and becomes a potent oxidant.

  • The excited photocatalyst oxidizes the α-oxo acid, which then undergoes facile decarboxylation to generate an acyl radical.

  • Simultaneously, a Ni(0) catalyst undergoes oxidative addition into the aryl halide bond to form a Ni(II)-aryl complex.

  • The acyl radical is trapped by the Ni(II)-aryl complex.

  • Reductive elimination from the resulting Ni(III) intermediate furnishes the final aryl ketone product and regenerates the Ni(I) catalyst, which is then reduced back to Ni(0) by the reduced photocatalyst to complete both catalytic cycles.[8]

This approach is powerful because it allows for the coupling of two distinct fragments under conditions that are tolerant of a wide array of sensitive functional groups.[7][17]

Conclusion and Future Perspectives

The synthesis of aryl ketoesters has evolved far beyond the classical constraints of Friedel-Crafts acylation. Modern methodologies centered on transition-metal catalysis, direct oxidation, electrochemistry, and photoredox catalysis offer researchers a sophisticated toolkit to construct these valuable intermediates with greater efficiency, broader substrate scope, and improved sustainability.

The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale. For complex substrates with sensitive functional groups, transition-metal or photoredox-catalyzed cross-coupling reactions are often superior. For greener and more atom-economical processes, direct oxidative or electrochemical methods from readily available acetophenones or aryl acetates present compelling advantages. As the field continues to advance, we anticipate the development of even more efficient and selective catalytic systems, further expanding the synthetic chemist's ability to access this critical class of molecules.

References

  • Electrochemical Synthesis of the Aryl α‐Ketoesters from Acetophenones Medi
  • A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.Benchchem.
  • Electrochemical Synthesis of the Aryl α-Ketoesters from Acetophenones Mediated by KI.NOAA Library and Info Services - Discover.
  • Friedel–Crafts Acyl
  • Divergent synthesis of α-aryl ketones/esters via rhodium-catalyzed selective deesterification and decarbonylation of diazo compounds.Organic Chemistry Frontiers (RSC Publishing).
  • Ch12: Friedel-Crafts limit
  • An efficient synthesis of aryl a-keto esters.Ma, M., et al., Tetrahedron Letters, 2005.
  • Electrochemical synthesis of the aryl α-ketoesters from acetophenones medi
  • Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H₂O and DEAD.
  • Synthesis of Aryl α-Keto Esters via the Rearrangement of Aryl Cyanohydrin Carbonate Esters.
  • One-pot efficient synthesis of aryl α-keto esters
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters.MDPI.
  • Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Aryl
  • Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids.Macmillan Group - Princeton University.
  • An Efficient Synthesis of Aryl α‐Keto Esters.Wiley Online Library.
  • Photoredox Activation for the Direct β-Arylation of Ketones and Aldehydes.PMC - NIH.
  • Transition metal-catalyzed carbonylative coupling of aryl/alkyl halides with thiols: A straightforward synthesis.Chemical Review and Letters.
  • Transition Metal Catalyzed Carbonylation Reactions.National Academic Digital Library of Ethiopia.
  • Recent advances in the transition metal catalyzed carbonylation of alkynes, arenes and aryl halides using CO surrogates.Catalysis Science & Technology (RSC Publishing).
  • Recent advances in the transition metal catalyzed carbonylation of alkynes, arenes and aryl halides using CO surrog
  • Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Deriv
  • A sustainable, dual-catalytic system for the synthesis of ketones via decarboxylative cross-coupling of α-keto acids and aryl halides.Semantic Scholar.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Guiding Principles: A Proactive Approach to Waste Management

Effective chemical disposal begins long before the waste container is full. It is an integrated part of the experimental process. The foundational principle is that all chemical waste, unless explicitly determined to be non-hazardous, must be treated as hazardous waste.[1] This approach minimizes risk and ensures regulatory compliance. Furthermore, practicing waste minimization through careful planning, such as ordering only the necessary quantities of reagents and reducing the scale of experiments, is a critical aspect of modern, sustainable laboratory science.[2]

Hazard Assessment of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

  • Aromatic Ketone: Similar structures, like Ethyl 4-oxo-4-phenylbutyrate, are classified as skin and eye irritants and may cause respiratory irritation.[3]

  • Ethyl Ester: Simple esters like ethyl butyrate are flammable liquids.[4] While the higher molecular weight of our target compound may increase its flashpoint, it should still be treated as potentially combustible.

  • Environmental: The compound is an organic chemical. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[5][6][7] Discharge into the environment must be avoided.[8][9]

Based on this analysis, the waste should be handled as an irritant and a potentially flammable organic material.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The choice of equipment is dictated by the compound's chemical class.

PPE CategorySpecification & Rationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses are mandatory to protect against splashes.[10][11]
Hand Protection Standard nitrile gloves offer limited short-term protection.[11] For handling ketones and esters, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for their superior chemical resistance.[12][13] Always check the manufacturer's compatibility chart.[11] Caution: PVA gloves are not suitable for use with water-based solutions.[12]
Body Protection A flame-retardant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[10]
Footwear Closed-toe, closed-heel shoes are mandatory in any laboratory setting.[10]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe for personnel and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste: Treat all waste containing Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate as hazardous chemical waste.[1]

  • Segregate at the Source: This is the most critical step to prevent dangerous chemical reactions.

    • Collect this waste in a dedicated container for non-halogenated organic waste .[2]

    • Crucially, do NOT mix this waste with:

      • Strong Acids or Bases: To prevent chemical reactions like hydrolysis.[6][14]

      • Strong Oxidizing Agents (e.g., nitrates, perchlorates): To avoid potentially violent exothermic reactions.[6][15]

      • Aqueous Waste: Keep organic and aqueous waste streams separate.

      • Halogenated Organic Waste (e.g., Dichloromethane, Chloroform): Different disposal pathways and costs are associated with halogenated waste.[2]

Step 2: Proper Containerization
  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate. The container must be free from damage and have a secure, leak-proof closure.[5]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[6] This prevents the release of vapors and potential spills.

Step 3: Labeling
  • Label Immediately: As soon as you designate a container for waste, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate" and any other components in the waste mixture.

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Irritant," "Combustible Liquid").

    • The date when waste was first added to the container (the "accumulation start date").[16]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Store at or Near the Point of Generation: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the process that generates the waste and under the control of laboratory personnel.[5][6]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[5][17]

  • Adhere to Volume Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[18]

Step 5: Arranging for Final Disposal
  • Contact Your EHS Department: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department or equivalent group is responsible for the final collection and disposal.

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.

  • Never Use Sink or Trash Disposal: It is a regulatory violation to dispose of this chemical in the regular trash or down the drain.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate waste in a laboratory setting.

G start Start: Disposal of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate ppe_check 1. Don Appropriate PPE (Goggles, Lab Coat, Chemical-Resistant Gloves) start->ppe_check characterize 2. Characterize Waste Stream (Non-Halogenated Organic) ppe_check->characterize container_prep 3. Select & Label a Compatible Hazardous Waste Container characterize->container_prep add_waste 4. Add Waste to Container container_prep->add_waste close_container 5. Securely Close Container add_waste->close_container store_saa 6. Place in Secondary Containment in a Designated SAA close_container->store_saa check_full Is container full or accumulation time limit reached? store_saa->check_full check_full->store_saa No, continue to accumulate safely request_pickup 7. Arrange for Disposal via Institutional EHS check_full->request_pickup Yes end End: Waste Transferred to EHS for Final Disposition request_pickup->end

Caption: Decision workflow for the disposal of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency number.

  • Cleanup:

    • Wear your full PPE.

    • Contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb large quantities.

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[1]

References

  • Managing Hazardous Chemical Waste in the Lab.Lab Manager. [URL: https://www.labmanager.com/safety/managing-hazardous-chemical-waste-in-the-lab-28258]
  • Laboratory Chemical Waste Management Guidelines.University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-waste/laboratory-chemical-waste-management-guidelines]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories.Daniels Health. [URL: https://www.danielshealth.
  • Guide to Managing Laboratory Chemical Waste.Vanderbilt University. [URL: https://www.vanderbilt.edu/ehs/documents/waste-chemical-lab.pdf]
  • Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.Benchchem. [URL: https://www.benchchem.com/application-notes/B3055201/safe-handling-and-storage-of-substituted-esters]
  • Laboratory Chemical Waste Management.CSIR IIP. [URL: https://www.iip.res.in/waste-management/uploads/2021/07/Laboratory-chemical-waste-management-guidelines.pdf]
  • Safety Data Sheet - Ethyl butyrate.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/75563]
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.GlovesnStuff. [URL: https://www.glovesnstuff.com/pva-ketochem-acetone-ketone-solvent-protection-chemical-gauntlets]
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University. [URL: https://www.cwu.edu/ehs/environmental-compliance-and-waste-management]
  • Chemical-Resistant Gloves: Key Considerations.EHSLeaders. [URL: https://ehsleaders.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.Polyco Healthine. [URL: https://www.polycohealthline.com/product/ketochem]
  • Hazardous Waste and Disposal Considerations.American Chemical Society. [URL: https://www.acs.
  • Regulations for Hazardous Waste Generated at Academic Laboratories.US EPA. [URL: https://www.epa.
  • Personal Protective Equipment (PPE) - Appendix E.Unknown Source. [Referenced via Search]
  • Chemical Safety: Personal Protective Equipment.Unknown Source. [Referenced via Search]
  • ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32508003.htm]
  • Ethyl 4-oxo-4-phenylbutyrate.PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.
  • Material Safety Data Sheet Ethyl butyrate.Indenta Chemicals. [URL: https://www.indentachemicals.
  • ETHYL BUTYRATE CAS No 105-54-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/10041_msds.pdf]
  • Ester Hydrolysis Safety Management Guide.Scribd. [URL: https://www.scribd.com/document/365511215/risk-reflection]
  • Safe Handling and Storage of Chemicals.Environmental Health & Safety. [URL: https://ehs.ucsc.edu/programs/research-safety/chemical-safety/storage.html]
  • Safety Data Sheet - Ethyl butyrate.Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC118110025]
  • Ethyl butyrate.Santa Cruz Biotechnology.
  • Guidance on Safe Storage of Chemicals in Laboratories.Unknown Source. [Referenced via Search]
  • Ethyl butyrate - Safety Data Sheet.ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7854228_EN.htm]
  • Material Safety Data Sheet - Ethyl Butyrate MSDS.ScienceLab.com. [URL: http://www.sciencelab.com/msds.php?msdsId=9924031]
  • Chemical Handling and Storage Section 6.University of Toronto Scarborough. [URL: https://www.utsc.utoronto.ca/labs/sites/utsc.utoronto.ca.labs/files/docs/UTSC%20Lab%20Health%20and%20Safety%20Manual%20-%20Section%206%20-%20Chemical%20Handling%20and%20Storage.pdf]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.